molecular formula C8H9NO B1307943 2,3-Dihydrobenzofuran-5-amine CAS No. 42933-43-7

2,3-Dihydrobenzofuran-5-amine

Cat. No.: B1307943
CAS No.: 42933-43-7
M. Wt: 135.16 g/mol
InChI Key: YJMADHMYUJFMQE-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-5-amine (CAS 42933-43-7) is a valuable chemical intermediate and core scaffold in organic and medicinal chemistry research. Its structure, featuring a benzene ring fused to a 2,3-dihydrofuran ring and an amine functional group, makes it a versatile building block for the synthesis of diverse biologically active compounds . The 2,3-dihydrobenzofuran scaffold is recognized as a key pharmacophore found in numerous natural and synthetic bioactive molecules . This compound is primarily used in pharmaceutical research and development. It serves as a critical precursor in the synthesis of more complex structures for biological evaluation . Research into derivatives of 2,3-dihydrobenzofuran has shown they possess significant pharmacological potential, with studies indicating applications as antioxidants, antitumor agents, anti-inflammatory, antidepressant, and anticonvulsant properties . Furthermore, the scaffold is being investigated in computational molecular docking and dynamics studies for its binding affinity against various fungal, bacterial, and viral proteins, suggesting its utility in the design of new anti-infective agents . Handling this material requires standard laboratory safety precautions. It is advised to store the compound in a dark place under an inert atmosphere (such as nitrogen or argon) at 2-8°C, as it is air-sensitive . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMADHMYUJFMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397167
Record name 2,3-Dihydro-1-benzofuran-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42933-43-7
Record name 2,3-Dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-amine
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,3-Dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-5-amine is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique heterocyclic structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of a primary synthetic route to this compound and details the standard analytical techniques for its characterization. Detailed experimental protocols, tabulated spectral data, and process-flow diagrams are presented to assist researchers in its practical application.

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through a two-step process. The first step involves the nitration of the 2,3-dihydrobenzofuran scaffold, followed by the reduction of the resulting nitro group to the primary amine.

Synthesis Pathway Overview

The overall synthesis pathway involves the electrophilic nitration of 2,3-dihydrobenzofuran to yield 5-nitro-2,3-dihydrobenzofuran, which is then subjected to catalytic hydrogenation to produce the target amine.

G A 2,3-Dihydrobenzofuran R1 Nitration A->R1 B 5-Nitro-2,3-dihydrobenzofuran R2 Reduction B->R2 C This compound R1->B HNO₃, H₂SO₄ R2->C H₂, Raney Ni G start Synthesized Product (Crude Oil) ms Mass Spectrometry (MS) start->ms Molecular Weight & Fragmentation nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Proton & Carbon Environment ir FTIR Spectroscopy start->ir Functional Groups data Data Analysis & Structure Confirmation ms->data nmr->data ir->data final Pure this compound data->final

physicochemical properties of 2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,3-dihydrobenzofuran-5-amine

Introduction

This compound (CAS No: 42933-43-7), also known as 5-amino-2,3-dihydrobenzofuran, is a heterocyclic aromatic amine. Its structure, featuring a fused dihydrofuran and benzene ring system with a primary amine substituent, makes it a valuable and versatile building block in medicinal and materials chemistry. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its significance as a key intermediate in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 42933-43-7[1][2]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.17 g/mol
IUPAC Name 2,3-dihydro-1-benzofuran-5-amine[1]
Appearance White to light brown powder/crystalline powder[1][3]
Melting Point 80°C to 84°C[1]
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO; Insoluble in water.[3]
Purity ≥97%[1][2]
Storage 2-8°C, Keep in dark place, inert atmosphere

Experimental Protocols & Synthesis

Detailed methodologies are essential for the accurate determination of physicochemical properties and for the synthesis of the compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the catalytic reduction of its nitro precursor, 5-nitro-2,3-dihydrobenzofuran.[3][4]

Protocol: Catalytic Hydrogenation

  • Reaction Setup: A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran and 2.5 g of Raney Nickel catalyst is prepared in 50 ml of ethanol.[4]

  • Hydrogenation: The mixture is placed in a Parr apparatus and hydrogenated at a hydrogen pressure of 50 p.s.i. at room temperature.[4]

  • Reaction Monitoring: The reaction proceeds until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group to an amine.

  • Work-up: The resulting mixture is filtered to remove the Raney Nickel catalyst.[4]

  • Isolation: The filtrate is then evaporated in vacuo to yield an oil of this compound.[4]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_workup Work-up & Isolation cluster_product Final Product A 5-Nitro-2,3-dihydrobenzofuran in Ethanol D Catalytic Hydrogenation (Parr Apparatus) A->D B Raney Nickel (Catalyst) B->D C H₂ Gas (50 p.s.i.) Room Temperature C->D E Filtration (Remove Catalyst) D->E Reaction Mixture F Evaporation in vacuo E->F Filtrate G This compound F->G

Caption: Synthetic workflow for this compound.

Determination of Physicochemical Properties
  • Melting Point: The melting point is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the material is recorded. The reported range of 80-84°C suggests a relatively pure compound.[1]

  • Solubility: Qualitative solubility is assessed by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated and observed for dissolution at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

  • Purity (Gas Chromatography - GC): Purity is often determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID). The compound is dissolved in a suitable solvent and injected into the GC system. The resulting chromatogram shows a peak corresponding to the compound, and the purity is calculated based on the area of this peak relative to the total area of all peaks. A purity of ≥96.0% is specified by some suppliers.[1]

Applications in Drug Development and Research

This compound serves as a critical structural motif and intermediate in the synthesis of a wide array of compounds with significant biological activity. Its utility spans both the pharmaceutical and agrochemical sectors.

  • Pharmaceutical Intermediate: The compound is a key building block for synthesizing novel drug candidates.[2][5] Derivatives have shown potential as:

    • Anti-inflammatory agents [3][5]

    • Analgesics [3][5]

    • Antitumor compounds [3][5]

    • mPGES-1 Inhibitors: The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" and has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[6]

  • Agrochemical Synthesis: It is an essential intermediate in the manufacturing of advanced fungicides and herbicides, contributing to the development of modern agricultural products.[2][3]

The diagram below illustrates the central role of this compound as a versatile scaffold for generating diverse, biologically active molecules.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Materials Science A This compound (Core Scaffold) B Anti-inflammatory Agents A->B Derivatization C Analgesics A->C Derivatization D Antitumor Compounds A->D Derivatization E Fungicides A->E Synthesis F Herbicides A->F Synthesis G Novel Polymers A->G Synthesis

Caption: Role as an intermediate in synthesis applications.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, established synthetic routes, and proven utility as a versatile chemical intermediate underscore its importance. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage this valuable scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to 2,3-dihydrobenzofuran-5-amine (CAS No. 42933-43-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydrobenzofuran-5-amine, CAS number 42933-43-7. It is a critical chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a versatile building block in the development of novel therapeutic agents and other commercially valuable compounds.[1][2] The unique structural scaffold of this compound makes it a valuable tool for chemists in complex organic synthesis.[1]

Chemical and Physical Properties

This compound, also known as 5-aminocoumaran, is an aromatic amine featuring a fused dihydrobenzofuran ring system.[1] Its structural characteristics are foundational to its utility in synthesizing a diverse array of biologically active molecules.[1] The compound typically appears as a white to light brown powder or solid.[3]

Table 1: Physicochemical and Identification Properties

PropertyValueSource
CAS Number 42933-43-7[1][3][4][5]
Molecular Formula C₈H₉NO[3][4][5]
Molecular Weight 135.16 g/mol [4][6]
IUPAC Name 2,3-dihydro-1-benzofuran-5-amine[3]
Synonyms 5-Amino-2,3-dihydrobenzofuran, 5-Aminocoumaran[1][5]
Appearance White to light brown powder/solid[3]
Melting Point 80°C to 84°C[3]
Purity ≥96-98%[1][3][4]
InChI Key YJMADHMYUJFMQE-UHFFFAOYSA-N[3]
SMILES NC1=CC2=C(OCC2)C=C1[3]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 5-nitro-2,3-dihydrobenzofuran.[6][7] This process is typically a catalytic hydrogenation reaction.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-2,3-dihydrobenzofuran[8]
  • Materials:

    • 5-nitro-2,3-dihydrobenzofuran (10 g)

    • Raney Nickel (2.5 g)

    • Ethanol (50 ml)

    • Parr apparatus or similar hydrogenation equipment

    • Hydrogen gas

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran, 2.5 g of Raney Nickel, and 50 ml of ethanol is placed into a Parr apparatus vessel.[7]

    • The vessel is sealed and purged with hydrogen gas.

    • The reaction is conducted at room temperature under a hydrogen pressure of 50 p.s.i.[7]

    • The mixture is agitated until the uptake of hydrogen ceases, indicating the completion of the reaction.[7]

    • Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel catalyst.[7]

    • The filtrate is then concentrated by evaporating the ethanol in vacuo using a rotary evaporator.[7]

    • The resulting product is an oil of 2,3-dihydro-5-benzofuranamine.[7]

G cluster_start Starting Materials cluster_process Process cluster_end Product Start1 5-Nitro-2,3-dihydrobenzofuran Reaction Catalytic Hydrogenation in Parr Apparatus (Room Temperature) Start1->Reaction Combine Start2 Raney Nickel (Catalyst) Start2->Reaction Combine Start3 Ethanol (Solvent) Start3->Reaction Combine Start4 H₂ Gas (50 p.s.i.) Start4->Reaction Combine Filtration Filtration Reaction->Filtration Remove Catalyst Evaporation Evaporation in vacuo Filtration->Evaporation Remove Solvent Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching absorptions for a primary amine in the 3300-3500 cm⁻¹ region.[8] C-N stretching absorptions for aromatic amines typically appear between 1200 and 1350 cm⁻¹.[8] The spectrum for the hydrochloride salt would show broader N-H stretching due to the ammonium salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbons adjacent to the amine nitrogen are expected to resonate in the δ 2.3-3.0 ppm range.[8] The amine (NH₂) protons themselves can appear over a broad range (δ 0.5-5.0 ppm) and their signal may disappear upon D₂O exchange.[8] Aromatic protons and the aliphatic protons of the dihydrofuran ring will have characteristic shifts.

    • ¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms, with chemical shifts influenced by their electronic environment (aromatic, aliphatic, attached to oxygen or nitrogen).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) for a compound with an odd number of nitrogen atoms, like this one, will have an odd mass-to-charge (m/z) ratio.[8] For this molecule, the M⁺ peak would be at m/z 135. Fragmentation patterns would likely involve cleavage alpha to the amine group.[8]

Applications in Drug Discovery and Agrochemicals

This compound is a highly valued intermediate due to its versatile chemical reactivity and the biological significance of its derivatives.[1]

  • Pharmaceutical Development: The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for designing ligands for multiple biological targets.[9] Derivatives have been investigated for a range of therapeutic activities, including:

    • Anti-inflammatory Agents: By acting as inhibitors of enzymes like microsomal prostaglandin E2 synthase (mPGES)-1.[9][10]

    • Antitumor Compounds: The core structure is used to synthesize novel drug candidates for cancer therapy.[2][6]

    • Analgesics: Used in the development of new pain management compounds.[2][6]

    • Antibacterial and Antifungal Agents: The introduction of substituents on the benzofuran ring, particularly at the 5-position with an amino group, is closely related to antibacterial activity.[11][12]

  • Agrochemical Synthesis: The compound serves as a crucial building block in the synthesis of modern fungicides and herbicides, contributing to the development of advanced agricultural products.[1]

G cluster_dev Derivative Synthesis cluster_app Applications Core This compound (Core Scaffold) Derivatization Chemical Modification & Functionalization Core->Derivatization Library Compound Library Derivatization->Library Generates Pharma Pharmaceuticals (Anti-inflammatory, Antitumor, Analgesic) Library->Pharma Screening for Agro Agrochemicals (Fungicides, Herbicides) Library->Agro Screening for Materials Materials Science (Polymers) Library->Materials Development of

Caption: Application development workflow from the core molecule.

Biological Activity and Mechanism of Action

The 2,3-dihydrobenzofuran moiety is present in numerous biologically active compounds.[11] Derivatives of this compound are of particular interest for their ability to modulate inflammatory pathways. One key target is microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response and cancer.[9]

mPGES-1 catalyzes the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂), a key mediator of inflammation, pain, and fever. By inhibiting mPGES-1, derivatives of 2,3-dihydrobenzofuran can reduce the production of PGE₂, thereby exerting potent anti-inflammatory effects.[9][10]

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2,3-Dihydrobenzofuran Derivative Inhibitor->mPGES1 Inhibition

Caption: Inhibition of the mPGES-1 signaling pathway.

Safety Information

According to supplier safety data, this compound is classified with the signal word "Warning".

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 42933-43-7) is a cornerstone intermediate for research and development in the life sciences and chemical industries. Its robust synthesis, well-characterized properties, and the proven biological activity of its derivatives make it an invaluable scaffold for creating novel pharmaceuticals and agrochemicals.[1][2] Continued exploration of this compound's reactivity and applications is expected to yield further innovations in drug discovery and materials science.[1]

References

2,3-Dihydrobenzofuran-5-amine: A Core Building Block for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-5-amine, a key heterocyclic amine, has emerged as a versatile and highly valued building block in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique scaffold for the design and synthesis of novel therapeutic agents targeting a range of biological pathways. This technical guide delves into the synthesis, properties, and diverse applications of this compound, with a particular focus on its role in the development of treatments for central nervous system disorders, inflammatory conditions, and cancer. Detailed experimental protocols, comprehensive data summaries, and visualizations of key biological and synthetic pathways are provided to serve as a practical resource for researchers in drug discovery and development.

Introduction

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The introduction of an amine group at the 5-position creates this compound, a versatile intermediate that allows for a wide array of chemical modifications. This functionalization is crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates, enabling the optimization of potency, selectivity, and safety profiles. This guide will explore the synthesis of this key building block and its application in the creation of impactful therapeutics.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding nitro compound, 5-nitro-2,3-dihydrobenzofuran.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.

General Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-2,3-dihydrobenzofuran

A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran and 2.5 g of Raney Nickel in 50 ml of ethanol is subjected to hydrogenation in a Parr apparatus. The reaction is carried out under a hydrogen pressure of 50 p.s.i. at room temperature until the consumption of hydrogen ceases.[1] Following the completion of the reaction, the mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound as an oil.[1]

Starting MaterialReagents and ConditionsProductYieldReference
5-Nitro-2,3-dihydrobenzofuranRaney Nickel, H₂ (50 psi), Ethanol, Room TemperatureThis compoundNot specified[1]
5-Nitrobenzofuran-2-carboxylic acid ethyl esterRaney Nickel, H₂, Methanol5-Aminobenzofuran-2-carboxylic acid ethyl esterNot specified

Table 1: Synthesis of this compound and its derivatives via Catalytic Hydrogenation.

Alternative Synthetic Routes

While catalytic hydrogenation is prevalent, other methods for the reduction of nitroarenes, such as using metal catalysts in the presence of a hydrogen donor or chemical reducing agents, can also be employed. The choice of method may depend on the scale of the synthesis, available equipment, and the presence of other functional groups in the molecule.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.17 g/mol
Appearance Yellow to dark powder
Purity ≥98.0%
CAS Number 42933-43-7

Table 2: Physicochemical Properties of this compound. [2]

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the synthesis of a variety of therapeutic agents. Its utility spans across multiple disease areas, demonstrating its versatility as a pharmacophore.

Central Nervous System Agents: The Case of Vilazodone

A prime example of the successful application of this compound is in the synthesis of the antidepressant drug, Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist, a dual mechanism of action that is believed to contribute to its efficacy in treating major depressive disorder.[3][4][5]

Mechanism of Action of Vilazodone

Vilazodone's therapeutic effects are attributed to its ability to modulate serotonergic neurotransmission in the brain. It blocks the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[4][6] Simultaneously, its partial agonism at 5-HT₁ₐ receptors is thought to contribute to a more rapid onset of action and potentially a better side-effect profile compared to traditional SSRIs.[4][7]

vilazodone_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT SERT (Serotonin Transporter) SERT->Serotonin_vesicle FiveHT1A_auto 5-HT1A Autoreceptor FiveHT1A_auto->Serotonin_vesicle Inhibits Release Serotonin_synapse->SERT Reuptake Serotonin_synapse->FiveHT1A_auto Negative Feedback FiveHT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->FiveHT1A_post Signal_transduction Signal Transduction (Antidepressant Effect) FiveHT1A_post->Signal_transduction Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->FiveHT1A_auto Partial Agonist Vilazodone->FiveHT1A_post Partial Agonist

Vilazodone's Dual Mechanism of Action.

Pharmacological Data for Vilazodone

TargetParameterValue
Serotonin Transporter (SERT)Kᵢ0.1 nM
Serotonin Transporter (SERT)IC₅₀2.1 nM
5-HT₁ₐ ReceptorIC₅₀0.2 nM
Norepinephrine Transporter (NET)Kᵢ56 nM
Dopamine Transporter (DAT)Kᵢ37 nM

Table 3: In Vitro Pharmacological Profile of Vilazodone. [8]

Synthetic Workflow for Vilazodone

The synthesis of vilazodone involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and a piperazine-containing benzofuran moiety derived from this compound.

vilazodone_synthesis cluster_indole Indole Intermediate Synthesis cluster_benzofuran Benzofuran Intermediate Synthesis 4-Cyanoaniline 4-Cyanoaniline Diazotization Diazotization 4-Cyanoaniline->Diazotization Fischer Indole Cyclization Fischer Indole Cyclization Diazotization->Fischer Indole Cyclization 3-(4-chlorobutyl)-1H-indole-5-carbonitrile 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Fischer Indole Cyclization->3-(4-chlorobutyl)-1H-indole-5-carbonitrile Coupling Reaction Coupling Reaction 3-(4-chlorobutyl)-1H-indole-5-carbonitrile->Coupling Reaction 5-Nitro-2,3-dihydrobenzofuran 5-Nitro-2,3-dihydrobenzofuran Reduction Reduction 5-Nitro-2,3-dihydrobenzofuran->Reduction This compound This compound Reduction->this compound Functionalization Functionalization This compound->Functionalization 5-(Piperazin-1-yl)benzofuran-2-carboxamide 5-(Piperazin-1-yl)benzofuran-2-carboxamide Functionalization->5-(Piperazin-1-yl)benzofuran-2-carboxamide 5-(Piperazin-1-yl)benzofuran-2-carboxamide->Coupling Reaction Vilazodone Vilazodone Coupling Reaction->Vilazodone

General Synthetic Workflow for Vilazodone.

Experimental Protocol: Synthesis of Vilazodone

A mixture of 5-(piperazin-1-yl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-5-cyanoindole is subjected to a nucleophilic substitution reaction.[9] In a typical procedure, equimolar amounts of the two intermediates are dissolved in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., triethylamine or potassium carbonate) and optionally a catalytic amount of potassium iodide.[7] The reaction mixture is heated to facilitate the coupling.[3] After completion, the product is isolated by precipitation with water and purified by recrystallization or chromatography to yield vilazodone.[3]

Anti-inflammatory Agents

Derivatives of 2,3-dihydrobenzofuran have shown significant promise as anti-inflammatory agents. These compounds often exert their effects by inhibiting key inflammatory mediators and pathways.

Quantitative Data: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

CompoundTarget/AssayIC₅₀ (µM)
Fluorinated Dihydrobenzofuran 1IL-6 release1.2 - 9.04
Fluorinated Dihydrobenzofuran 2Chemokine (C-C) Ligand 21.5 - 19.3
Fluorinated Dihydrobenzofuran 3Nitric Oxide production2.4 - 5.2
Fluorinated Dihydrobenzofuran 4Prostaglandin E₂1.1 - 20.5
Aza-benzofuran 1Nitric Oxide release17.3
Aza-benzofuran 4Nitric Oxide release16.5

Table 4: In Vitro Anti-inflammatory Activity of Selected Dihydrobenzofuran Derivatives. [1][10]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

The anti-inflammatory activity of test compounds can be evaluated in a rat model of carrageenan-induced paw edema. Male Wistar rats are divided into groups. One hour prior to the induction of inflammation, the test compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally. Inflammation is then induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw. The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Agents

The 2,3-dihydrobenzofuran scaffold has been incorporated into numerous compounds with potent anticancer activity. These derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data: Anticancer Activity of Dihydrobenzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Halogenated BenzofuranK562 (Leukemia)5
Halogenated BenzofuranHL60 (Leukemia)0.1
N-phenethyl carboxamide derivativeVariesSimilar to Doxorubicin (1.136 µM)
Fluorinated Dihydrobenzofuran 1HCT116 (Colon)19.5
Fluorinated Dihydrobenzofuran 2HCT116 (Colon)24.8
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 inhibition0.874
3-methylbenzofuran derivativeA549 (Lung)1.48
Benzofuran-2-carboxamide derivativeA549 (Lung)0.57
Benzofuran-2-carboxamide derivativeHCT-116 (Colon)0.87
Benzofuran-2-carboxamide derivativeHeLa (Cervical)0.73

Table 5: In Vitro Anticancer Activity of Selected Dihydrobenzofuran Derivatives. [11]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effects of 2,3-dihydrobenzofuran derivatives on cancer cells are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Experimental Workflow for Anticancer Drug Screening

anticancer_workflow start Start: Synthesized Dihydrobenzofuran Derivatives in_vitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) ic50->mechanism lead_id Lead Compound Identification sar->lead_id mechanism->lead_id in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) lead_id->in_vivo preclinical Preclinical Development in_vivo->preclinical end End: Potential Drug Candidate preclinical->end

Workflow for Anticancer Drug Discovery.

Conclusion

This compound stands out as a building block of significant importance in medicinal chemistry. Its synthetic accessibility and the versatility of its amino group have enabled the development of a diverse range of bioactive molecules. The successful launch of Vilazodone for the treatment of depression is a testament to the therapeutic potential harbored within this scaffold. Ongoing research continues to uncover new applications for its derivatives in areas of high unmet medical need, including oncology and inflammatory diseases. As our understanding of disease biology deepens, the rational design of novel therapeutics based on the this compound core is poised to deliver the next generation of innovative medicines. This guide provides a foundational resource for scientists and researchers to leverage the potential of this remarkable chemical entity in their drug discovery endeavors.

References

Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2,3-dihydrobenzofuran-5-amine, a key intermediate in the synthesis of various biologically active compounds. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The electron-donating amino group at the C5 position will influence the chemical shifts of the aromatic protons, causing a general upfield shift compared to the unsubstituted ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-46.65d8.2
H-66.58dd8.2, 2.3
H-76.95d2.3
H-24.55t8.7
H-33.18t8.7
-NH₂3.50br s-
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the oxygen and nitrogen atoms, as well as the aromatic carbons ortho and para to the amino group, will show characteristic chemical shifts. The predicted values are based on the known spectrum of 2,3-dihydrobenzofuran and the expected substituent effects of the amino group.

Carbon Assignment Predicted Chemical Shift (ppm)
C-7a154.5
C-5140.0
C-3a128.0
C-7115.5
C-6114.0
C-4110.0
C-271.5
C-329.5
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.0 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.2 seconds

    • Relaxation Delay: 2.0 seconds

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted based on the spectrum of the closely related compound 5-(2-aminopropyl)-2,3-dihydrobenzofuran. The key absorption bands are indicative of the primary amine, the aromatic ring, and the dihydrofuran moiety.

Frequency (cm⁻¹) Vibrational Mode Functional Group
3450-3250 (two bands)N-H stretchPrimary Amine
3050-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₂)
1620-1580N-H bendPrimary Amine
1500-1400C=C stretchAromatic Ring
1250-1200C-O stretchAryl Ether
1335-1250C-N stretchAromatic Amine
Experimental Protocol for IR Spectroscopy

Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Method: A small amount of the solid sample is placed directly on the ATR crystal.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 4

    • Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The fragmentation is predicted based on the analysis of 5-(2-aminopropyl)-2,3-dihydrobenzofuran, which provides insight into the likely cleavage pathways of the dihydrobenzofuran core.

m/z Proposed Fragment Relative Abundance
135[M]⁺High
134[M-H]⁺Moderate
106[M-HCN-H₂]⁺Moderate
77[C₆H₅]⁺Low
Experimental Protocol for Mass Spectrometry

Instrumentation and Parameters:

  • Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Mass Scan Range: 40-550 amu.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Solid sample Sample->IR_Prep MS_Prep Inject into GC Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

Data_Analysis_Logic Start Acquired Spectra NMR_Analysis Analyze NMR: - Chemical Shifts - Coupling Constants - Integration Start->NMR_Analysis IR_Analysis Analyze IR: - Characteristic Absorptions Start->IR_Analysis MS_Analysis Analyze MS: - Molecular Ion - Fragmentation Pattern Start->MS_Analysis Structure_Hypothesis Propose Structure NMR_Analysis->Structure_Hypothesis IR_Analysis->Structure_Hypothesis MS_Analysis->Structure_Hypothesis Confirmation Confirm Structure Structure_Hypothesis->Confirmation Final_Structure Final Structure of This compound Confirmation->Final_Structure

Caption: Logical flow of spectroscopic data analysis.

MS_Fragmentation_Pathway Mol_Ion [C8H9NO]+. m/z = 135 Frag1 [C8H8NO]+ m/z = 134 Mol_Ion->Frag1 - H• Frag2 [C7H6N]+ m/z = 104 Frag1->Frag2 - CH2O Frag3 [C6H5]+ m/z = 77 Frag2->Frag3 - HCN

Caption: Proposed MS fragmentation pathway.

The Genesis of a Privileged Scaffold: A Technical History of 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran, a heterocyclic scaffold also known by its historical name "coumaran," is a cornerstone in the architecture of numerous natural products and synthetic compounds of significant biological and therapeutic value. Its journey from an obscure synthetic curiosity to a "privileged structure" in medicinal chemistry is a testament to over a century of chemical exploration and innovation. This in-depth guide delves into the discovery, early synthetic endeavors, and the evolution of methodologies that have solidified the importance of the 2,3-dihydrobenzofuran core in modern science.

The Dawn of Discovery: Early Synthetic Explorations

While the structurally related coumarins were first isolated in 1820, the story of the saturated 2,3-dihydrobenzofuran ring system begins later, in the late 19th and early 20th centuries. Initial forays into the synthesis of this scaffold were not direct attempts at the parent compound but rather emerged from broader investigations into the reactivity of substituted phenols and related aromatic compounds.

A pivotal moment in the history of 2,3-dihydrobenzofuran synthesis arrived in 1912 with the work of German chemist Rainer Ludwig Claisen.[1][2][3][4][5] His investigation into the thermal rearrangement of allyl aryl ethers, now famously known as the Claisen rearrangement, provided a foundational method for the construction of ortho-allyl phenols.[1][2][3][4][5] These rearranged products served as key precursors to the 2,3-dihydrobenzofuran ring system through subsequent intramolecular cyclization.

The Claisen rearrangement is a[6][6]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that proceeds through a concerted pericyclic mechanism.[4] In the context of 2,3-dihydrobenzofuran synthesis, the process begins with the thermal rearrangement of an allyl phenyl ether to an ortho-allyl phenol. This intermediate can then undergo cyclization to form the dihydrobenzofuran ring.

Foundational Synthetic Methodologies

The early syntheses, though groundbreaking, often required harsh reaction conditions and offered limited control over substitution patterns. Over the decades, a multitude of synthetic strategies have been developed to access the 2,3-dihydrobenzofuran core with greater efficiency, stereocontrol, and functional group tolerance.

The Claisen Rearrangement and Subsequent Cyclization

The Claisen rearrangement remains a cornerstone for the synthesis of 2-methyl-2,3-dihydrobenzofurans. The initial thermal rearrangement of an allyl phenyl ether yields an o-allylphenol, which can then be cyclized under acidic or thermal conditions.

Experimental Protocol: A Classical Claisen Rearrangement and Cyclization

The following is a generalized protocol based on the principles of early syntheses:

  • Synthesis of Allyl Phenyl Ether: A mixture of phenol (1.0 eq.), allyl bromide (1.2 eq.), and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like acetone is refluxed for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude allyl phenyl ether is then purified by distillation.

  • Claisen Rearrangement: The purified allyl phenyl ether is heated neat or in a high-boiling solvent (e.g., diethylaniline) to approximately 200-250 °C for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography.

  • Cyclization: The resulting crude o-allylphenol is then treated with a strong acid, such as sulfuric acid or polyphosphoric acid, at elevated temperatures to effect intramolecular hydroalkoxylation and form the 2,3-dihydrobenzofuran ring.

  • Purification: The final product is isolated by extraction and purified by distillation or chromatography.

StepReactantsReagents/ConditionsProductTypical Yield (%)
1Phenol, Allyl BromideK₂CO₃, Acetone, RefluxAllyl Phenyl Ether80-90
2Allyl Phenyl EtherHeat (200-250 °C)o-Allylphenol60-70
3o-AllylphenolH₂SO₄, Heat2-Methyl-2,3-dihydrobenzofuran50-60

Logical Relationship of the Claisen Rearrangement Pathway

Claisen_Rearrangement Start Allyl Phenyl Ether Intermediate o-Allylphenol Start->Intermediate Thermal Rearrangement Product 2,3-Dihydrobenzofuran Intermediate->Product Intramolecular Cyclization

Claisen rearrangement pathway to 2,3-dihydrobenzofurans.

Emergence in Nature and Biological Significance

The 2,3-dihydrobenzofuran scaffold is not merely a synthetic creation; it is a recurring motif in a diverse array of natural products isolated from various plant and microbial sources.[6][7][8][9][10][11][12][13] The discovery of these natural products spurred further interest in the synthesis and biological evaluation of this heterocyclic system.

Compounds containing the 2,3-dihydrobenzofuran core exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[11][12][14][15] This has led to the recognition of the 2,3-dihydrobenzofuran as a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Natural Product ClassExampleSourceReported Biological Activity
NeolignansConocarpanPiper speciesAntifungal
PterocarpansMedicarpinMedicago speciesPhytoalexin
Resveratrol OligomersHopeaphenolHopea speciesAntioxidant, Anti-inflammatory

Modern Synthetic Innovations

While classical methods laid the groundwork, the demand for more complex and stereochemically defined 2,3-dihydrobenzofuran derivatives has driven the development of a vast arsenal of modern synthetic techniques. These methods offer milder reaction conditions, greater functional group tolerance, and the ability to introduce chirality.

Key Modern Synthetic Approaches:

  • Transition Metal-Catalyzed Cyclizations: Palladium, rhodium, and copper catalysts have been extensively used to promote the intramolecular cyclization of various precursors, such as o-allylphenols and o-halophenols, with alkenes or alkynes.

  • Intramolecular Heck Reaction: The palladium-catalyzed intramolecular coupling of an aryl halide with an alkene tether provides a powerful route to substituted 2,3-dihydrobenzofurans.

  • [3+2] Annulation Reactions: These reactions involve the combination of a three-atom component with a two-atom component to construct the five-membered dihydrofuran ring.

  • Enantioselective Syntheses: The development of chiral catalysts and auxiliaries has enabled the asymmetric synthesis of 2,3-dihydrobenzofurans, providing access to enantiomerically pure compounds for pharmacological studies.[16]

Experimental Workflow for a Modern Palladium-Catalyzed Synthesis

Modern_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions o-Bromophenol o-Bromophenol Pd Catalyst Pd Catalyst o-Bromophenol->Pd Catalyst Alkene Alkene Alkene->Pd Catalyst Product 2,3-Dihydrobenzofuran Pd Catalyst->Product Intramolecular Heck Reaction Ligand Ligand Ligand->Pd Catalyst Base Base Base->Pd Catalyst Solvent Solvent Solvent->Pd Catalyst

A modern palladium-catalyzed synthesis workflow.

Conclusion

The journey of the 2,3-dihydrobenzofuran core, from its initial synthesis through the seminal work of Claisen to its current status as a privileged scaffold in drug discovery, highlights the dynamic interplay between fundamental organic chemistry and the quest for new therapeutic agents. The continuous development of novel synthetic methodologies promises to unlock even greater potential for this versatile heterocyclic system, paving the way for the discovery of future generations of innovative medicines.

References

Potential Therapeutic Targets for 2,3-Dihydrobenzofuran-5-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 2,3-dihydrobenzofuran-5-amine, in particular, have garnered significant interest due to their potential to modulate a diverse range of therapeutic targets. This technical guide provides an in-depth overview of these targets, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and workflows.

Key Therapeutic Targets and Quantitative Data

Research has identified several key proteins and pathways where this compound analogs exhibit significant activity. These include targets relevant to cancer, inflammation, viral infections, and neurological disorders.

Table 1: Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. Inhibition of its ATPase activity is a key strategy in oncology. Certain benzofuran derivatives have been investigated as Hsp90 inhibitors.[1]

Compound IDCancer Cell LineIC50 (µM)Reference
SY3 Human MelanomaNot Specified[1]
XIa MDA-MB-231 (Breast)1.24[2]
XIa A549 (Lung)1.24[2]
XIb MDA-MB-231 (Breast)18.77[2]
XIb A549 (Lung)18.77[2]
Table 2: Serotonin Receptor (5-HT) Modulation

Analogs of 2,3-dihydrobenzofuran have been explored as ligands for serotonin receptors, which are implicated in a variety of psychiatric and neurological conditions. The focus has often been on the 5-HT2A and 5-HT2C subtypes.[3][4]

Compound IDReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
(S,S)-enantiomer (33) 5-HT2CSelective displacementNot Specified[3]
41(±) 5-HT2CHigh affinityNot Specified[3]
(S)-enantiomer of 24 5-HT30.055ED50 = 0.18 µg/kg i.v. (antagonist)[5]
Table 3: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the production of prostaglandin E2 (PGE2). Its inhibition is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[6][7][8]

Compound IDInhibition of mPGES-1IC50 (µM)Reference
Compound 3 ~83% at 10 µM3.5[6]
Compound 4 ~83% at 10 µM4.6[6]
Compound 19 Low micromolar activityNot Specified[7]
Compound 20 Low micromolar activityNot Specified[7]
Compound 7 >75% at 10 µM0.917[8]
Table 4: Antiviral Activity (STING Agonism)

Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune response to viral infections. This suggests a broad-spectrum antiviral potential.[9][10]

Compound IDVirusCell LineEC50 (µM)Reference
Benzofuran Derivative 1 HCoV-229EBEAS-2BMicromolar range[9]
Benzofuran Derivative 3 HCoV-229EBEAS-2BMicromolar range[9]
Benzofuran Derivative 4 HCoV-229EBEAS-2BMicromolar range[9]
Benzofuran Derivative 1 SARS-CoV-2BEAS-2BNanomolar range[9]
Benzofuran Derivative 3 SARS-CoV-2Calu-3Nanomolar range[9]
Benzofuran Derivative 4 SARS-CoV-2Calu-3Nanomolar range[9]
Table 5: Cannabinoid Receptor 2 (CB2) Agonism

The CB2 receptor is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic drug development without the psychoactive effects associated with CB1 receptor activation.

Compound IDReceptor SubtypeBinding Affinity (Ki, nM)Selectivity (CB1/CB2)Reference
Dimethylpropyl analogue (15, n=1) CB2High33-fold[11]
JWH-151 (26) CB230>333-fold[11]
AM1241 (28) CB21.6~350-fold[11]
LEI-102 CB2pKi = 8.0>1000-fold[12]
Table 6: NF-κB Signaling Inhibition

The transcription factor NF-κB is a master regulator of inflammation and is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Inhibition of the NF-κB signaling pathway is a key therapeutic strategy.

Compound IDAssayIC50 (µM)Reference
Compound 5d NO generation in RAW-264.7 cells52.23[13]
Ectinascidin 743 NF-κB luc assay0.02[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments cited in the context of this compound analog research.

Hsp90 ATPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2).

    • Hsp90 Enzyme: Dilute recombinant Hsp90 to the desired concentration in assay buffer.

    • ATP Solution: Prepare a stock solution of ATP in assay buffer.

    • Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent.

    • Inhibitor: Dissolve the test compound in DMSO and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, Hsp90 enzyme, and the test compound at various concentrations.

    • Pre-incubate the plate to allow for inhibitor binding.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate at 37°C for a predetermined time to allow for ATP hydrolysis.

    • Stop the reaction by adding a quenching solution (e.g., sodium citrate).

    • Add the malachite green reagent to all wells and incubate to allow for color development.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • Determine the percentage of Hsp90 activity inhibition for each concentration of the test compound.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Serotonin Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific serotonin receptor subtype.

  • Reagent Preparation:

    • Cell Membranes: Prepare membranes from cells stably expressing the desired serotonin receptor subtype (e.g., 5-HT2C).

    • Radioligand: Select a suitable radioligand (e.g., [3H]-mesulergine for 5-HT2C).

    • Wash Buffer: Prepare an appropriate buffer for washing (e.g., Tris-HCl).

    • Test Compound: Prepare serial dilutions of the this compound analog.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known non-specific ligand (for non-specific binding), or the test compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of this compound analogs.

Hsp90_Inhibition_Workflow Hsp90 Hsp90 Enzyme Incubation Incubate with Inhibitor Hsp90->Incubation Inhibitor Test Analog Inhibitor->Incubation ATP ATP Solution Reaction Initiate with ATP ATP->Reaction Incubation->Reaction Stop Stop Reaction Reaction->Stop ColorDev Add Malachite Green Stop->ColorDev Absorbance Measure Absorbance ColorDev->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for Hsp90 ATPase Inhibition Assay.

Serotonin_Signaling_Pathway Agonist 5-HT2C Agonist (e.g., Dihydrobenzofuran Analog) Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway.

mPGES1_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induces PGH2 PGH2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGH2 Metabolized by PGE2 PGE2 PGH2->PGE2 Converted by mPGES1 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor Dihydrobenzofuran Analog (Inhibitor) Inhibitor->mPGES1 Inhibits

Caption: mPGES-1 in the Prostaglandin Biosynthesis Pathway.

STING_Antiviral_Pathway Viral_DNA Cytosolic Viral DNA cGAS cGAS Viral_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 Nucleus Nucleus Phospho_IRF3->Nucleus Translocates to IFN Type I Interferons (IFN-α/β) Nucleus->IFN Induces Transcription Antiviral_State Antiviral State IFN->Antiviral_State Establishes Agonist Dihydrobenzofuran Analog (Agonist) Agonist->STING Activates

Caption: STING Pathway in Antiviral Innate Immunity.

This guide provides a foundational understanding of the therapeutic potential of this compound analogs. The diverse range of targets highlights the versatility of this chemical scaffold and underscores the need for continued research to elucidate structure-activity relationships and develop novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in this exciting field.

References

The Evolving Landscape of 5-Amino-2,3-Dihydrobenzofuran Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-2,3-dihydrobenzofuran derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. Through a comprehensive review of key studies, this document summarizes quantitative SAR data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Modulators of Central Nervous System Targets

Derivatives of 5-amino-2,3-dihydrobenzofuran have shown significant promise in the development of agents targeting central nervous system (CNS) disorders. These compounds have been investigated for their ability to inhibit lipid peroxidation and dopamine release, as well as to modulate the activity of key neurotransmitter receptors.

Dual Inhibitors of Lipid Peroxidation and Dopamine Release

A series of 2,3-dihydro-5-benzofuranamines, also known as 5-aminocoumarans, have been developed as potent agents for the treatment of traumatic and ischemic CNS injuries.[1] These compounds exhibit a dual mechanism of action, effectively inhibiting lipid peroxidation and antagonizing dopamine release.[1] The SAR for this class of compounds is summarized in the table below.

Table 1: SAR of 5-Aminocoumaran Derivatives as Inhibitors of Lipid Peroxidation and Methamphetamine-Induced Hypermotility [1]

CompoundR⁴Lipid Peroxidation IC₅₀ (µM)MAP-Induced Hypermotility (% Inhibition at 10 mg/kg, ip)
26n CH₃CH₃CH₃(4-phenyl-1-piperidinyl)methyl0.0798

Data extracted from a study on 5-aminocoumarans as dual inhibitors for CNS trauma and ischemia.[1]

  • The substitution pattern on the dihydrobenzofuran ring and the nature of the substituent at the 2-position significantly influence the dual inhibitory activity.

  • Compound 26n , with a tetramethyl-substituted dihydrobenzofuran core and a 2-[(4-phenyl-1-piperidinyl)methyl] group, emerged as a highly potent derivative.[1]

  • The S-(+)-enantiomer of compound 26n , known as TAK-218, demonstrated significantly greater potency in antagonizing methamphetamine-induced hypermotility compared to its R-(-)-enantiomer, highlighting the importance of stereochemistry in biological activity.[1]

Potential Antipsychotic Agents with Dopamine D2 and Serotonin 5-HT1A Receptor Activity

While not exclusively focused on 5-amino derivatives, a study on 2,3-dihydrobenzofurans as potential antipsychotics provides valuable insights into the SAR of this scaffold for modulating dopamine D2 and serotonin 5-HT1A receptors. The goal of this research was to develop compounds with a combined D2 antagonist and 5-HT1A agonist profile, which is considered a promising approach for treating schizophrenia with a lower incidence of side effects.[2]

A key derivative from this study, N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine, demonstrated high affinity for both D2 and 5-HT1A receptors.[2] This finding suggests that modifications at the 7-position of the dihydrobenzofuran ring can lead to potent CNS-active agents.

Histamine H3 Receptor Antagonists

(Note: The primary literature found focuses on 5-aminobenzofurans, the aromatic counterparts to the dihydrobenzofurans. While not a perfect match to the core topic, the SAR insights are valuable for understanding the role of the 5-amino group on a related scaffold.)

A series of 5-amino and 5-(aminomethyl)benzofuran derivatives have been identified as potent histamine H3 receptor antagonists, a target for various neurological and psychiatric disorders. The SAR studies revealed that the nature of the substituent on the 5-amino group and the side chain at the 2-position of the benzofuran ring are critical for high-affinity binding.

Table 2: SAR of 5-Aminobenzofuran Derivatives as Histamine H3 Receptor Antagonists

CompoundR (at position 2)R' (on 5-amino group)Human H3 Ki (nM)Rat H3 Ki (nM)
7h 2-(2-(R)-methylpyrrolidin-1-yl)ethyl5-nitropyridin-2-yl0.050.11

This data is for the benzofuran scaffold, not the dihydrobenzofuran.

Experimental Protocols

Synthesis of 5-Amino-2,3-dihydrobenzofuran Derivatives

The synthesis of 5-amino-2,3-dihydrobenzofuran derivatives typically starts from the corresponding 5-nitro-2,3-dihydrobenzofuran.[3]

General procedure for the reduction of 5-nitro-2,3-dihydrobenzofuran:

  • The 5-nitro-2,3-dihydrobenzofuran starting material is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus.

  • The reaction is monitored until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the 5-amino-2,3-dihydrobenzofuran product.[3]

Further derivatization can be achieved through standard organic chemistry transformations of the amino group or other positions on the dihydrobenzofuran ring.

In Vitro Assays

The inhibitory effect of compounds on lipid peroxidation can be assessed using rat brain homogenates. Peroxidation is induced by the addition of ferrous ions and ascorbic acid. The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS).

The in vivo efficacy of compounds in inhibiting dopamine release can be evaluated by measuring their ability to antagonize methamphetamine-induced hypermotility in mice. Locomotor activity is monitored after administration of the test compound followed by a challenge with methamphetamine.

Signaling Pathways and Experimental Workflows

Dopamine and Serotonin Signaling in Antipsychotic Action

The therapeutic effect of atypical antipsychotics is often attributed to their combined action on dopamine D2 and serotonin 5-HT1A receptors. D2 receptor antagonism in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT1A receptor agonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms and reduce extrapyramidal side effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Signal_D2 Signal Transduction (e.g., ↓cAMP) D2R->Signal_D2 Signal_HT1A Signal Transduction (e.g., ↓cAMP, ↑K+ efflux) HT1AR->Signal_HT1A Therapeutic_Effect Therapeutic Effect (Antipsychotic) Signal_D2->Therapeutic_Effect Signal_HT1A->Therapeutic_Effect Antipsychotic 5-Amino-2,3-dihydro- benzofuran Derivative (Antagonist/Agonist) Antipsychotic->D2R Antagonism Antipsychotic->HT1AR Agonism

Figure 1. Simplified signaling pathway of a potential antipsychotic agent.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.

G A Lead Compound (5-Amino-2,3-dihydrobenzofuran) B Chemical Modification (Derivatization) A->B C Synthesis of Analogs B->C D In Vitro & In Vivo Biological Evaluation C->D E SAR Analysis (Identify key structural features) D->E F Design of New Analogs E->F F->B Iterative Optimization

Figure 2. General workflow for a structure-activity relationship study.

Conclusion

The 5-amino-2,3-dihydrobenzofuran scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological pathways, particularly within the central nervous system. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Further exploration of this versatile chemical entity is warranted to unlock its full therapeutic potential. This document serves as a foundational resource for researchers aiming to build upon the existing knowledge and drive the discovery of next-generation drugs based on the 5-amino-2,3-dihydrobenzofuran core.

References

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a diverse array of natural products, particularly those derived from the plant and fungal kingdoms. Its unique structural features and inherent chirality have made it a "privileged scaffold" in medicinal chemistry, conferring a wide spectrum of potent biological activities. This technical guide provides a comprehensive overview of the occurrence, biological significance, and experimental methodologies associated with natural products containing the 2,3-dihydrobenzofuran core, with a focus on quantitative data and detailed protocols to support research and drug development efforts.

Occurrence and Chemical Diversity

Natural products featuring the 2,3-dihydrobenzofuran skeleton are predominantly found in plants and fungi.[1] These compounds are classified into various chemical classes, including:

  • Isoflavonoids: A major group that includes pterocarpans, which are known for their phytoalexin properties.

  • Lignans and Neolignans: Phenolic compounds with diverse biological activities.

  • Alkaloids: A class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[2]

The stereochemistry of the 2,3-dihydrobenzofuran ring system is a critical determinant of its biological activity. While the trans-configuration is thermodynamically more stable and more commonly observed in nature, the cis-isomer is also found in some natural products.[2]

Biological Activities and Therapeutic Potential

The 2,3-dihydrobenzofuran scaffold is associated with a broad range of pharmacological activities, making it a fertile ground for the discovery of new therapeutic agents. These activities include:

  • Anticancer: Many 2,3-dihydrobenzofuran-containing natural products exhibit potent cytotoxicity against various cancer cell lines.[1][2]

  • Anti-inflammatory: These compounds often modulate key inflammatory pathways.[1][3]

  • Antioxidant: The phenolic nature of many of these compounds contributes to their ability to scavenge free radicals.[3]

  • Antimicrobial: This includes antibacterial, antifungal, and antimalarial properties.[1][2]

  • Anti-HIV: Some natural products with this scaffold have shown potential as antiviral agents against the human immunodeficiency virus.[2]

The following sections delve into specific examples of natural products, their quantitative biological data, and the signaling pathways they modulate.

Key Natural Products and Their Biological Data

This section highlights several prominent natural products containing the 2,3-dihydrobenzofuran scaffold, summarizing their biological activities with quantitative data where available.

Pterocarpans

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system that includes a 2,3-dihydrobenzofuran moiety. They are often produced by plants in response to pathogen attack and exhibit a wide range of biological effects.

Table 1: Anticancer Activity of Selected Pterocarpans

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
(+)-2,3,9-TrimethoxypterocarpanHL-60Leukemia0.20[4]
OVCAR-8Ovarian Carcinoma1.79[4]
NCI-H460Non-small cell lung cancer3.43[4]
SF-268CNS cancer4.22[4]
MedicarpinA549Lung Cancer25[2]
MCF-7Breast Cancer30[2]
Glyceollin IMDA-MB-231Breast Cancer10[2]
LNCaPProstate Cancer15[2]
TuberosinHeLaCervical Cancer5.8[2]
HT-29Colon Cancer8.2[2]
Lithospermic Acid

Lithospermic acid, isolated from the roots of Salvia miltiorrhiza, is a phenolic acid derivative with potent antioxidant and anti-inflammatory properties.

Table 2: Antioxidant and Enzyme Inhibitory Activity of Lithospermic Acid

ActivityTarget/AssayBioactivity (IC50 / Ki)Reference
AntioxidantXanthine Oxidase (Uric Acid Formation)IC50: 5.2 µg/mL[3]
AntioxidantXanthine Oxidase (Superoxide Radical)IC50: 1.08 µg/mL[3]
Enzyme InhibitionPancreatic LipaseKi: 33.1 ± 1.6 µM[3]
Enzyme Inhibitionhuman Carbonic Anhydrase VA (hCA VA)Ki: 0.69 ± 0.01 µM[3]
Decursivine and Decursin

Decursivine is an indole alkaloid isolated from Rhaphidophora decursiva, which exhibits antimalarial activity. Decursin, a related coumarin compound from Angelica gigas, has been extensively studied for its anticancer properties.

Table 3: Biological Activity of Decursivine and Decursin

CompoundActivityDetailsIC50 / GI50Reference
DecursivineAntimalarialPlasmodium falciparum (D6 isolate)3.93 µg/mL
DecursivineAntimalarialPlasmodium falciparum (W2 isolate)4.41 µg/mL
DecursinAnticancerACHN (Renal)GI50: 2.74 µM[5]
DecursinAnticancerHCT15 (Colon)GI50: 2.37 µM[5]
DecursinAnticancerMM231 (Breast)GI50: 2.20 µM[5]
DecursinAnticancerNUGC-3 (Gastric)GI50: 2.48 µM[5]
DecursinAnticancerNCI-H23 (Lung)GI50: 5.86 µM[5]
DecursinAnticancerPC-3 (Prostate)GI50: 2.68 µM[5]

Signaling Pathway Modulation

The therapeutic effects of 2,3-dihydrobenzofuran-containing natural products are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Gene_expression Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_expression Induces Lithospermic_Acid Lithospermic Acid Lithospermic_Acid->IKK_complex Inhibits

NF-κB pathway modulation.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes.

Nrf2_Signaling_Pathway Nrf2 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates Proteasome Proteasome Cul3->Proteasome Ubiquitination & Degradation Maf Maf Nrf2_nucleus->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Gene_expression Cytoprotective Gene Expression (HO-1, NQO1) ARE->Gene_expression Induces Lithospermic_Acid Lithospermic Acid Lithospermic_Acid->Keap1 Induces Nrf2 release

Nrf2 pathway modulation.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Decursin Decursin Decursin->PI3K Inhibits

PI3K/Akt/mTOR pathway modulation.

Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the successful isolation, characterization, and biological evaluation of natural products.

General Isolation and Characterization Workflow

The isolation and characterization of 2,3-dihydrobenzofuran natural products typically follow a standardized workflow.

Isolation_Workflow General Isolation & Characterization Workflow Start Plant/Fungal Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Solvent Partitioning) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Chromatography (Column, HPLC) Fractions->Chromatography Pure_Compound Isolated Pure Compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS Other Other Spectroscopic Methods (UV, IR, CD) Structure_Elucidation->Other

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of 2,3-Dihydrobenzofuran-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3-dihydrobenzofuran-5-amine in solid-phase synthesis (SPS) to generate diverse libraries of small molecules. The 2,3-dihydrobenzofuran scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1][2] Employing this scaffold in solid-phase synthesis allows for the rapid and efficient creation of numerous analogs for screening and lead optimization in drug discovery programs.[3]

Application Notes

The solid-phase approach to library synthesis using this compound as a foundational building block follows a three-stage process: immobilization onto a solid support, diversification of the scaffold through a series of chemical reactions, and finally, cleavage from the support to yield the final products.

1. Immobilization Strategy

The primary amino group of this compound serves as the initial attachment point to the solid support. A common and effective method for immobilizing primary aromatic amines is through reductive amination.[1][4] This involves the reaction of the amine with an aldehyde-functionalized resin, followed by reduction of the resulting imine to a stable secondary amine linkage. Alternatively, resins pre-activated with linkers susceptible to nucleophilic attack by the amine can be employed.

Suitable Solid Supports and Linkers:

  • Aldehyde Resins (e.g., Benzaldehyde Wang Resin): Ideal for direct immobilization via reductive amination. The resulting linkage is stable to a wide range of reaction conditions.

  • Rink Amide Resin: While typically used for peptide amides, the linker can be modified to attach the amine, leading to final products with a carboxamide at the point of attachment.

  • Traceless Linkers: For applications where the final product should not contain any residual linker functionality, a traceless linker strategy can be employed.

2. On-Resin Diversification

Once the this compound scaffold is anchored to the solid support, a variety of chemical transformations can be performed to introduce diversity. The secondary amine formed during reductive amination provides a key handle for diversification.

Key Diversification Reactions:

  • N-Acylation: The secondary amine can be readily acylated using a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce diverse amide and sulfonamide functionalities. Standard peptide coupling reagents such as HBTU, HATU, or DIC can be used for carboxylic acid coupling.

  • N-Alkylation: Further alkylation of the secondary amine can be achieved, although conditions must be carefully chosen to avoid over-alkylation or side reactions.

  • Reactions on the Aromatic Ring: While potentially more challenging on a solid support, electrophilic aromatic substitution reactions on the benzofuran ring could be explored to introduce further diversity, provided the resin and linker are stable to the reaction conditions.

3. Cleavage from the Solid Support

The final step is the cleavage of the synthesized molecules from the solid support. The choice of cleavage cocktail depends on the type of resin and linker used. For acid-labile linkers, such as those derived from Wang or Rink Amide resins, a solution of trifluoroacetic acid (TFA) is typically used.[5] Scavengers, such as triisopropylsilane (TIS) and water, are often included in the cleavage cocktail to protect the product from reactive cationic species generated during the process.

Quantitative Data Summary

The following table summarizes the expected outcomes for the key stages of the solid-phase synthesis of a this compound library. These values are representative and based on analogous solid-phase syntheses of small molecules, as specific data for this scaffold is not extensively reported.

ParameterStageTypical MethodExpected Outcome
Resin Loading ImmobilizationReductive Amination0.5 - 1.2 mmol/g
Reaction Conversion Diversification (Acylation)HBTU/DIPEA>95%
Reaction Conversion Diversification (Sulfonylation)Sulfonyl Chloride, Base>90%
Cleavage Yield Cleavage95% TFA, 2.5% TIS, 2.5% H₂O70 - 90%
Final Purity (Crude) Post-Cleavage-60 - 85%

Experimental Protocols

Protocol 1: Immobilization of this compound on Aldehyde Resin

This protocol describes the attachment of this compound to a benzaldehyde-functionalized Wang resin via reductive amination.

Materials:

  • Benzaldehyde Wang Resin (1.0 mmol/g loading)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Benzaldehyde Wang Resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Add a solution of this compound (0.45 g, 3.0 mmol) in 1% acetic acid in DMF (10 mL).

  • Agitate the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (0.19 g, 3.0 mmol) to the reaction mixture.

  • Agitate the mixture at room temperature for 16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • (Optional) Perform a Kaiser test to confirm the consumption of the primary amine. The test should be negative.

Protocol 2: On-Resin N-Acylation

This protocol details the acylation of the resin-bound secondary amine with a carboxylic acid.

Materials:

  • Resin from Protocol 1

  • Carboxylic acid (e.g., 4-chlorobenzoic acid)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin from Protocol 1 (0.5 g, ~0.5 mmol) in DMF (5 mL) for 1 hour.

  • Drain the DMF.

  • In a separate vial, dissolve the carboxylic acid (0.39 g, 2.5 mmol), HBTU (0.95 g, 2.5 mmol), and DIPEA (0.87 mL, 5.0 mmol) in DMF (5 mL).

  • Add the activation solution to the resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage and Isolation

This protocol describes the cleavage of the final product from the resin and its subsequent isolation.

Materials:

  • Acylated resin from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Acetonitrile/Water for HPLC

Procedure:

  • Place the dried resin from Protocol 2 (~0.5 g) in a reaction vessel.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of the cleavage cocktail.

  • Combine the filtrates and reduce the volume by approximately half using a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated filtrate to cold diethyl ether (40 mL).

  • Centrifuge the mixture to pellet the precipitate.

  • Decant the diethyl ether and dry the crude product under vacuum.

  • Purify the product using reverse-phase High-Performance Liquid Chromatography (HPLC).

Visualizations

G cluster_workflow Solid-Phase Synthesis Workflow start Start: this compound immobilization Immobilization (Reductive Amination) start->immobilization resin Solid Support (Aldehyde Resin) resin->immobilization diversification Diversification (e.g., Acylation, Sulfonylation) immobilization->diversification Resin-bound scaffold cleavage Cleavage from Resin (TFA) diversification->cleavage Modified resin purification Purification (HPLC) cleavage->purification Crude product product Final Product Library purification->product

Caption: General workflow for the solid-phase synthesis of a 2,3-dihydrobenzofuran library.

G cluster_reaction On-Resin Diversification Example cluster_reagents Reagents resin_scaffold resin_product resin_scaffold->resin_product Acylation rcooh R-COOH rcooh->resin_scaffold hbtu HBTU hbtu->resin_scaffold dipea DIPEA dipea->resin_scaffold

References

Application Notes and Protocols for 2,3-Dihydrobenzofuran-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-dihydrobenzofuran-5-amine and its derivatives as a promising scaffold for the development of potent kinase inhibitors. This document includes key quantitative data on their inhibitory activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and workflows.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The addition of a 5-amine group provides a versatile point for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of various benzofuran and 2,3-dihydrobenzofuran derivatives. While specific data for this compound derivatives is emerging, the data presented for related compounds highlight the potential of this chemical class.

Table 1: Inhibitory Activity of Benzofuran Derivatives against Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
6d VEGFR-21.0--[2]
5c VEGFR-21.07HCC1806, Hela, A549Potent activity reported[3]
Compound 11 EGFR810--[4]
Compound 3 EGFR930--[4]
Compound 2 EGFR1090--[4]
Compound 10 EGFR1120--[4]
Compound 5a EGFR36.7Leukemia, CNS cancer, NSCLC cell lines~0.01[5]

Table 2: Inhibitory Activity of Benzofuran Derivatives against Serine/Threonine Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound S6 Aurora BPotent in vitro inhibition reportedHeLa, HepG2, SW620Potent activity reported[6]
Compound 9h CDK240.91Panc-1, MCF-7, A549Potent activity reported[7]
Compound 11d CDK241.70Panc-1, MCF-7, A549Potent activity reported[7]
Compound 11e CDK246.88Panc-1, MCF-7, A549Potent activity reported[7]
Compound 13c CDK252.63Panc-1, MCF-7, A549Potent activity reported[7]
Lead Compound 44 Pim-1/2, CLK1Nanomolar IC50 reportedMV4-11 (AML)Low micromolar potency[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound derivatives and for the evaluation of their kinase inhibitory and cellular activities.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for the preparation of this compound derivatives, which can be adapted for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Workflow for the Synthesis of this compound Derivatives

G Start Starting Material: 2-Bromo-4-nitrophenol Step1 Step 1: O-Allylation Start->Step1 Intermediate1 1-Allyloxy-2-bromo-4-nitrobenzene Step1->Intermediate1 Step2 Step 2: Claisen Rearrangement Intermediate1->Step2 Intermediate2 2-Allyl-6-bromo-4-nitrophenol Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Intermediate3 5-Bromo-7-methyl-2,3-dihydrobenzofuran-5-nitro Step3->Intermediate3 Step4 Step 4: Reduction of Nitro Group Intermediate3->Step4 Product 5-Bromo-7-methyl-2,3-dihydrobenzofuran-5-amine Step4->Product Step5 Step 5: Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination) Product->Step5 FinalProduct N-Aryl/Alkyl-7-methyl-2,3-dihydrobenzofuran-5-amine Derivatives Step5->FinalProduct

Caption: Synthetic workflow for this compound derivatives.

Materials:

  • 2-Bromo-4-nitrophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dichlorobenzene

  • Sodium borohydride (NaBH₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Ammonia, Ethanol

  • Aryl or alkyl amine

  • Sodium tert-butoxide (NaO t Bu)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Anhydrous toluene

Procedure:

  • O-Allylation: To a solution of 2-bromo-4-nitrophenol in anhydrous DMF, add K₂CO₃ and allyl bromide. Stir the mixture at room temperature for 12-16 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-allyloxy-2-bromo-4-nitrobenzene.

  • Claisen Rearrangement: Heat the 1-allyloxy-2-bromo-4-nitrobenzene in 1,2-dichlorobenzene at 180-200°C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and purify by column chromatography to obtain 2-allyl-6-bromo-4-nitrophenol.

  • Cyclization: The cyclization to form the 2,3-dihydrobenzofuran ring can be achieved through various methods, including treatment with a base or a palladium catalyst.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent like sodium hydrosulfite in a mixture of ammonia and ethanol or by catalytic hydrogenation. This step yields the core intermediate, this compound.

  • Diversification via Cross-Coupling: The 5-amino group can be further functionalized. For instance, N-arylation or N-alkylation can be achieved via Buchwald-Hartwig amination. In a typical procedure, the this compound, an aryl or alkyl halide, a palladium catalyst, a ligand, and a base are heated in an anhydrous solvent like toluene.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, Aurora B)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white microplates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the diluted test compound.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

    • Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (substrate + ATP, no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate in the dark at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity relative to the positive control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.

Workflow for MTT Cell Proliferation Assay

G Start Seed Cancer Cells in 96-well plate Step1 Incubate for 24h to allow attachment Start->Step1 Step2 Treat cells with serial dilutions of Test Compound Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Reagent to each well Step3->Step4 Step5 Incubate for 2-4h (Formation of formazan crystals) Step4->Step5 Step6 Solubilize formazan crystals with DMSO or Solubilization Solution Step5->Step6 End Measure Absorbance at 570 nm (Plate Reader) Step6->End

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors based on the 2,3-dihydrobenzofuran scaffold.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.[9]

Aurora B Kinase in Mitosis

G AuroraB Aurora B Kinase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Phosphorylates Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Regulates Spindle Spindle Assembly Checkpoint AuroraB->Spindle Controls Cytokinesis_process Cytokinesis Completion AuroraB->Cytokinesis_process Essential for CellCycleArrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->AuroraB Inhibits Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis

Caption: Role of Aurora B kinase in mitosis and its inhibition.[10]

References

Application of 2,3-Dihydrobenzofuran-5-amine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-Dihydrobenzofuran-5-amine and its derivatives are versatile building blocks in the synthesis of novel agrochemicals. The unique structural features of the dihydrobenzofuran moiety, coupled with the reactive amine group, allow for the creation of a diverse range of molecules with potent biological activities. This document provides a detailed account of the application of this compound in the synthesis of herbicides, focusing on a class of aryloxyphenoxypropionate amide derivatives.

Herbicidal Applications: N-Aryl-2-(aryloxyphenoxy)propionamides

A significant application of this compound derivatives in agrochemical synthesis is the development of potent herbicides. Specifically, N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides have demonstrated excellent and selective herbicidal activity against monocotyledonous grasses. These compounds act as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in susceptible plant species.

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of representative N-(2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamide derivatives against various grass weeds. The data is presented as percent inhibition at a given application rate, showcasing the potential of these compounds for weed management.

Compound IDR Group (on phenoxy ring)Application Rate (g/ha)Digitaria sanguinalis (% Inhibition)Echinochloa crus-galli (% Inhibition)Setaria viridis (% Inhibition)
1a 4-Chloro2250100100100
1b 4-Methyl2250100100100
1c 4-Trifluoromethyl2250100100100
1d 2,4-Dichloro2250100100100

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the key intermediate, 5-amino-2,2-dimethyl-2,3-dihydrobenzofuran, and a representative herbicidal compound, N-(2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-chlorophenoxy)propionamide.

Synthesis of 5-Amino-2,2-dimethyl-2,3-dihydrobenzofuran

Materials:

  • 4-Amino-2-methoxyphenol

  • 3-Chloro-3-methyl-1-butyne

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation: To a solution of 4-amino-2-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 3-chloro-3-methyl-1-butyne (1.2 eq). Heat the mixture at 80°C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in toluene and heat at reflux for 6 hours to induce Claisen rearrangement and subsequent cyclization.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 5-amino-2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran.

Synthesis of N-(2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-chlorophenoxy)propionamide

Materials:

  • 5-Amino-2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran

  • 2-(4-Chlorophenoxy)propionic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Acid Chloride Formation: To a solution of 2-(4-chlorophenoxy)propionic acid (1.1 eq) in DCM, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude 2-(4-chlorophenoxy)propionyl chloride.

  • Amide Coupling: Dissolve 5-amino-2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran (1.0 eq) and pyridine (1.5 eq) in DCM. Cool the solution to 0°C and add the crude acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product, N-(2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-chlorophenoxy)propionamide.

Visualizations

Synthetic Pathway of a Herbicidal Aryloxyphenoxypropionate Amide

G A This compound B Amide Coupling A->B Pyridine, DCM C N-(2,3-Dihydrobenzofuran-5-yl) -2-(aryloxyphenoxy)propionamide B->C Purification D 2-(Aryloxyphenoxy)propionyl chloride D->B

Caption: Synthetic route to N-aryl-2-(aryloxyphenoxy)propionamide herbicides.

Experimental Workflow for Herbicide Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Herbicidal Activity Evaluation A Starting Materials (this compound derivative, Aryloxyphenoxypropionic acid) B Amide Coupling Reaction A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Test Compound Formulation D->E Synthesized Herbicide F Application to Weed Species (e.g., Digitaria sanguinalis) E->F G Incubation under Controlled Conditions F->G H Data Collection (% Inhibition) G->H G Herbicide Aryloxyphenoxypropionate Amide Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibition FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalysis Membrane Cell Membrane Integrity FattyAcid->Membrane Essential Component PlantDeath Plant Death Membrane->PlantDeath Disruption leads to

Analysis of Benzofuran Compounds: Detailed Application Notes and Protocols for HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of benzofuran compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Benzofuran derivatives are a significant class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Robust and reliable analytical methods are therefore crucial for the quality control and development of pharmaceuticals containing these derivatives.

Quantitative Data Summary

The selection of an analytical technique is heavily dependent on its performance characteristics. The following tables summarize the quantitative data from cross-validation studies of representative benzofuran derivatives, offering a direct comparison of HPLC and GC-MS methods.[2]

Table 1: Linearity and Range for 2-(2-thienyl)benzofuran Analysis[2]
Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876
Table 2: Accuracy (Recovery) for 2-(2-thienyl)benzofuran Analysis[2]
Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5
Table 3: Precision (Relative Standard Deviation - RSD) for 2-(2-thienyl)benzofuran Analysis[2]
Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5
Table 4: Sensitivity (LOD & LOQ) for Selected Benzofuran Derivatives
ParameterHPLC-UVGC-MS
2-(2-thienyl)benzofuran
LOD (µg/mL)0.15[2]0.02[2]
LOQ (µg/mL)0.5[2]0.05[2]
Carbofuran
LOD (µg/mL)1.31[1]Not Available
LOQ (µg/mL)3.97[1]Not Available
Benzofuran-2-ylmethanethiol
LOD (ng/mL)1-10[1]Not Available
LOQ (ng/mL)5-30[1]Not Available

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analysis of benzofuran compounds by HPLC-UV/MS and GC-MS.

Caption: Workflow for HPLC-UV/MS analysis of benzofuran derivatives.

Caption: Workflow for GC-MS analysis of benzofuran compounds.

Experimental Protocols

HPLC-UV/MS Method for Benzofuran Derivatives

This protocol provides a general method for the analysis of benzofuran derivatives in pharmaceutical formulations.[1]

1. Sample Preparation

  • Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative.

  • Transfer the weighed portion to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent such as acetonitrile or methanol.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a concentration within the established calibration range.[1]

2. Instrumentation and Conditions

  • System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • UV Detection: 310 nm.[2]

  • MS Detection (ESI):

    • Ionization Mode: Positive

    • Scan Range: m/z 100-500

GC-MS Method for Benzofuran Derivatives

This protocol is suitable for the sensitive detection and quantification of volatile or semi-volatile benzofuran compounds.[2]

1. Sample Preparation

  • Prepare a stock solution of the benzofuran standard in a suitable solvent (e.g., acetonitrile).

  • Prepare working standards by performing serial dilutions of the stock solution in the same solvent.[2]

2. Instrumentation and Conditions

  • System: A GC-MS system with an electron ionization (EI) source.[2]

  • Column: Capillary column (e.g., Agilent J&W VF-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Injection Mode: Splitless.[2]

  • Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[2]

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[2]

    • Scan Range: m/z 50-400.[2]

    • Transfer Line Temperature: 280°C.

Signaling Pathway Visualization

Benzofuran derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases. The following diagram illustrates a simplified representation of a generic signaling pathway that could be targeted by such compounds.

Generic Signaling Pathway Potentially Modulated by Benzofuran Derivatives ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor benzofuran Benzofuran Derivative benzofuran->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Proliferation, Survival) gene_expression->cellular_response

Caption: Potential inhibition of a signaling pathway by a benzofuran derivative.

References

Synthetic Routes to Functionalized 2,3-Dihydrobenzofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2,3-dihydrobenzofurans, a prevalent scaffold in medicinal chemistry and natural products. The following sections describe four distinct and effective synthetic strategies: Palladium-Catalyzed Intramolecular Carboalkoxylation, Copper-Catalyzed Enantioselective [3+2] Cycloaddition, Visible-Light-Mediated Oxyselenocyclization, and Organocatalytic Intramolecular Michael Addition. Each section includes a general overview, a detailed experimental protocol for a representative reaction, a table summarizing the scope and yields for various substrates, and a diagram illustrating the reaction pathway or workflow.

Palladium-Catalyzed Intramolecular Carboalkoxylation of 2-Allylphenols

This method provides an efficient route to 2,3-disubstituted dihydrobenzofurans through a palladium-catalyzed intramolecular carboalkoxylation of readily available 2-allylphenols with aryl triflates. The reaction proceeds with good yields and diastereoselectivities.[1]

Experimental Protocol: General Procedure for the Synthesis of 2,3-Dihydrobenzofurans[1]

To a screw-cap vial is added Pd(OAc)₂ (2.0 mol %), CPhos (5.0 mol %), and LiOtBu (1.4 equiv.). The vial is sealed with a cap containing a PTFE septum and purged with nitrogen. A solution of the 2-allylphenol (1.0 equiv.) and aryl triflate (1.2 equiv.) in PhCF₃ (to make a 0.125 M solution) is added via syringe. The vial is then placed in a preheated heating block at 98 °C and stirred for 16 hours. After cooling to room temperature, the reaction mixture is diluted with CH₂Cl₂ and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Data Presentation: Scope of the Palladium-Catalyzed Synthesis of Dihydrobenzofurans[1]
Entry2-AllylphenolAryl TriflatesProductYield (%)dr
12-allylphenolPhenyl triflate2-benzyl-3-phenyl-2,3-dihydrobenzofuran85>20:1
22-allylphenol4-Methoxyphenyl triflate2-benzyl-3-(4-methoxyphenyl)-2,3-dihydrobenzofuran78>20:1
32-allylphenol4-Chlorophenyl triflate2-benzyl-3-(4-chlorophenyl)-2,3-dihydrobenzofuran81>20:1
42-(but-2-en-1-yl)phenolPhenyl triflate2-ethyl-3-methyl-3-phenyl-2,3-dihydrobenzofuran755:1
52-allyl-4-methoxyphenolPhenyl triflate5-methoxy-2-benzyl-3-phenyl-2,3-dihydrobenzofuran88>20:1

Reaction Pathway

palladium_catalyzed_cyclization start 2-Allylphenol + Aryl Triflates oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition intermediate1 Ar-Pd(II)-OTf Complex oxidative_addition->intermediate1 coordination Alkene Coordination intermediate1->coordination intermediate2 Pd(II)-Alkene Complex coordination->intermediate2 oxypalladation Intramolecular Oxypalladation intermediate2->oxypalladation intermediate3 Cyclized Pd(II) Intermediate oxypalladation->intermediate3 reductive_elimination Reductive Elimination intermediate3->reductive_elimination product Functionalized 2,3-Dihydrobenzofuran reductive_elimination->product pd0_regen Pd(0) Catalyst (regenerated) reductive_elimination->pd0_regen

Caption: Palladium-catalyzed intramolecular carboalkoxylation pathway.

Copper-Catalyzed Enantioselective [3+2] Cycloaddition

This protocol describes a highly efficient and enantioselective approach to chiral 2-aryl-2,3-dihydrobenzofuran scaffolds. The reaction involves a Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene derivatives, affording the products in high yields and excellent enantioselectivities.[2][3]

Experimental Protocol: General Procedure for the Asymmetric [3+2] Cycloaddition[2][3]

To a dried Schlenk tube, Cu(OTf)₂ (10 mol %) and the SPDO ligand (10 mol %) are added. The tube is evacuated and backfilled with argon three times. Toluene (2 mL) is then added, and the mixture is stirred at room temperature for 1 hour. The resulting solution is cooled to -80 °C, and the quinone ester (0.1 mmol, 1.0 equiv.) and the substituted styrene (1.2 equiv.) are added sequentially. The reaction mixture is stirred at -80 °C for 36 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the desired 2-aryl-2,3-dihydrobenzofuran.

Data Presentation: Substrate Scope of the Enantioselective [3+2] Cycloaddition[2][3]
EntryQuinone EsterStyrene DerivativeProductYield (%)ee (%)
1Phenyl 2-oxocyclohexa-3,5-diene-1-carboxylateStyrene2-phenyl-2,3-dihydrobenzofuran-3-carboxylate9699
2Phenyl 2-oxocyclohexa-3,5-diene-1-carboxylate4-Methylstyrene2-(p-tolyl)-2,3-dihydrobenzofuran-3-carboxylate9598
3Phenyl 2-oxocyclohexa-3,5-diene-1-carboxylate4-Chlorostyrene2-(4-chlorophenyl)-2,3-dihydrobenzofuran-3-carboxylate9299
4Methyl 2-oxocyclohexa-3,5-diene-1-carboxylateStyreneMethyl 2-phenyl-2,3-dihydrobenzofuran-3-carboxylate9097
5Phenyl 2-oxocyclohexa-3,5-diene-1-carboxylate2-Vinylnaphthalene2-(naphthalen-2-yl)-2,3-dihydrobenzofuran-3-carboxylate8896

Reaction Workflow

copper_catalyzed_workflow start Start prepare_catalyst Prepare Cu(OTf)₂/SPDO Catalyst in Toluene under Argon start->prepare_catalyst cool Cool to -80 °C prepare_catalyst->cool add_reagents Add Quinone Ester and Styrene Derivative cool->add_reagents react Stir at -80 °C for 36 h add_reagents->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Chiral 2-Aryl-2,3-dihydrobenzofuran purify->product end End product->end

Caption: Workflow for Cu-catalyzed enantioselective cycloaddition.

Visible-Light-Mediated Oxyselenocyclization of 2-Allylphenols

This sustainable approach utilizes visible light to mediate the synthesis of 2,3-chalcogenyl-dihydrobenzofurans through the oxyselenocyclization of 2-allylphenols. The reaction proceeds under mild conditions, employing a simple I₂/SnCl₂ promoter system and blue LED irradiation.[4]

Experimental Protocol: General Procedure for Visible-Light-Mediated Cyclization[4]

In a screw-capped vial, the 2-allylphenol (0.25 mmol), diaryl diselenide (0.125 mmol), I₂ (20 mol%), and SnCl₂ (1.0 equiv.) are mixed in CH₃CN (2.0 mL). The vial is sealed and the mixture is stirred under irradiation from a blue LED strip (40 W) at room temperature for 24 hours. After the reaction is complete (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran chalcogenide.

Data Presentation: Substrate Scope of the Visible-Light-Mediated Oxyselenocyclization[4]
Entry2-AllylphenolDiaryl DiselenideProductYield (%)
12-AllylphenolDiphenyl diselenide2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran95
22-AllylphenolBis(4-chlorophenyl) diselenide2-(((4-Chlorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran95
32-AllylphenolBis(4-fluorophenyl) diselenide2-(((4-Fluorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran96
44-Methoxy-2-allylphenolDiphenyl diselenide5-Methoxy-2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran80
52-Allyl-4-chlorophenolDiphenyl diselenide5-Chloro-2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran90

Proposed Mechanism

visible_light_mechanism start I₂ + Blue Light (hν) i_radical 2 I• start->i_radical se_radical_formation ArSeI Formation and Homolysis i_radical->se_radical_formation diselenide ArSe-SeAr diselenide->se_radical_formation se_radical ArSe• se_radical_formation->se_radical addition Radical Addition to Alkene se_radical->addition allylphenol 2-Allylphenol allylphenol->addition intermediate1 Carbon-centered Radical Intermediate addition->intermediate1 cyclization Intramolecular Cyclization (5-exo-trig) intermediate1->cyclization intermediate2 Cyclized Radical Intermediate cyclization->intermediate2 oxidation Oxidation by SnCl₂/I₂ intermediate2->oxidation product 2,3-Dihydrobenzofuran Chalcogenide oxidation->product

Caption: Proposed mechanism for visible-light-mediated oxyselenocyclization.

Organocatalytic Intramolecular Michael Addition

This method describes a stereodivergent synthesis of syn- and anti-2,3-disubstituted dihydrobenzofurans via an organocatalytic intramolecular Michael addition/lactonization of in situ activated enone acids. The diastereoselectivity is controlled by the choice of the organocatalyst.[5]

Experimental Protocol: General Procedure for the Synthesis of syn-2,3-Dihydrobenzofurans[5]

To a flame-dried round-bottomed flask, the enone acid (1.0 equiv.) and iPr₂NEt (1.1 equiv.) are dissolved in CH₂Cl₂ (to give a 0.2 M solution of the acid). The solution is cooled to 0 °C before tBuCOCl (1.2 equiv.) is added dropwise. After 20 minutes, (S)-(-)-tetramisole hydrochloride (5 mol %) and iPr₂NEt (2.5 equiv.) are added. The reaction mixture is warmed to room temperature and stirred for 15 minutes. Methanol is then added, and the reaction is stirred for 1 hour at room temperature. The solvent is evaporated, and the crude residue is purified by column chromatography on silica gel to afford the syn-2,3-dihydrobenzofuran.

Data Presentation: Substrate Scope for the Synthesis of syn-2,3-Dihydrobenzofurans[5]
EntryEnone Acid Substituent (R)ProductYield (%)dr (syn/anti)ee (syn, %)
1PhMethyl 2-(2-benzoyl-2,3-dihydrobenzofuran-3-yl)acetate95>99:199
24-MeO-C₆H₄Methyl 2-(2-(4-methoxybenzoyl)-2,3-dihydrobenzofuran-3-yl)acetate98>99:199
34-CF₃-C₆H₄Methyl 2-(2-(4-(trifluoromethyl)benzoyl)-2,3-dihydrobenzofuran-3-yl)acetate91>99:194
42-NaphthylMethyl 2-(2-(2-naphthoyl)-2,3-dihydrobenzofuran-3-yl)acetate92>99:199
5t-BuMethyl 2-(2-pivaloyl-2,3-dihydrobenzofuran-3-yl)acetate85>99:198

Catalytic Cycle

organocatalytic_cycle enone_acid Enone Acid activation Activation (tBuCOCl, iPr₂NEt) enone_acid->activation mixed_anhydride Mixed Anhydride activation->mixed_anhydride enolate_formation Ammonium Enolate Formation mixed_anhydride->enolate_formation catalyst Organocatalyst ((S)-(-)-tetramisole) catalyst->enolate_formation ammonium_enolate (Z)-Ammonium Enolate enolate_formation->ammonium_enolate michael_addition Intramolecular Michael Addition ammonium_enolate->michael_addition cyclized_intermediate Cyclized Intermediate michael_addition->cyclized_intermediate lactonization Lactonization cyclized_intermediate->lactonization lactone Polycyclic Lactone lactonization->lactone catalyst_regen Catalyst (regenerated) lactonization->catalyst_regen ring_opening Ring Opening (MeOH) lactone->ring_opening product syn-2,3-Dihydrobenzofuran ring_opening->product

Caption: Catalytic cycle for organocatalytic intramolecular Michael addition.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 2,3-Dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile building block, 2,3-dihydrobenzofuran-5-amine. This document includes detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows to support researchers in the development of new therapeutics.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of an amine group at the 5-position offers a versatile handle for synthetic modification, enabling the exploration of a wide chemical space to develop potent and selective anti-inflammatory agents. Derivatives of 2,3-dihydrobenzofuran have shown promise in targeting key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling cascades such as NF-κB and MAPK.[1][2] This document outlines synthetic strategies and biological evaluation methods for novel anti-inflammatory compounds originating from this compound.

Synthesis of 2,3-Dihydrobenzofuran-based Anti-inflammatory Agents

The synthesis of anti-inflammatory agents from 2,3-dihydrobenzofuran often involves the modification of the core structure to interact with specific biological targets. While direct synthesis from this compound is a viable strategy for creating novel derivatives, the literature also provides examples of related structures with potent anti-inflammatory activity.

General Synthetic Workflow

The general approach to synthesizing novel anti-inflammatory agents from a 2,3-dihydrobenzofuran core involves a multi-step process. This typically begins with the functionalization of the benzofuran ring, followed by the introduction of various substituents to enhance biological activity and selectivity. The workflow can be generalized as follows:

G A Starting Material (e.g., 2,3-Dihydrobenzofuran Derivative) B Functionalization of the Benzofuran Core (e.g., Acylation, Alkylation) A->B C Introduction of Substituents (e.g., Heterocyclic rings, Aryl groups) B->C D Purification and Characterization (e.g., Chromatography, NMR, MS) C->D E Biological Evaluation (In vitro and in vivo assays) D->E

Caption: Generalized workflow for the synthesis and evaluation of 2,3-dihydrobenzofuran-based anti-inflammatory agents.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key steps in the development of 2,3-dihydrobenzofuran-based anti-inflammatory agents.

Protocol 1: Synthesis of a Benzofuran-Heterocycle Hybrid (General Procedure)

This protocol describes a general method for the synthesis of benzofuran-heterocycle hybrids, which have shown significant anti-inflammatory activity.[2]

  • Construction of the Benzofuran Scaffold : The initial 2-aryl-5-hydroxy benzofuran ethyl formate can be constructed via a Michael addition of ethyl benzoylacetate and p-benzoquinone, followed by cyclization.[2]

  • Preparation of Key Intermediates : The key intermediate bromides are prepared from the benzofuran scaffold by reaction with agents like 1,3-dibromopropane or 1,6-dibromohexane.[2]

  • Nucleophilic Substitution : Novel hybrid compounds with a benzofuran backbone linked to a heterocyclic moiety (e.g., piperazine, imidazole, tetrazole) are synthesized via nucleophilic substitution in the presence of potassium carbonate and potassium iodide.[2]

  • Purification : The final products are purified using techniques such as column chromatography.

  • Characterization : The structure of the synthesized compounds is confirmed by 1H NMR, 13C NMR, and HRMS.[2]

Protocol 2: In Vitro Anti-inflammatory Activity Assessment using LPS-Stimulated RAW 264.7 Macrophages

This protocol details the evaluation of the anti-inflammatory activity of synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3]

  • Cell Culture : RAW 264.7 cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment : Cells are pre-treated with various concentrations of the synthesized compounds for 1 hour.

  • LPS Stimulation : Inflammation is induced by adding LPS (1 µg/mL) to the cell cultures and incubating for an additional 18-24 hours.

  • Nitric Oxide Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay.

  • Data Analysis : The inhibitory effect of the compounds on NO production is calculated, and IC50 values are determined.

Protocol 3: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the anti-inflammatory properties of test compounds.[4][5]

  • Animal Model : Male Wistar rats are used for this study.

  • Compound Administration : The synthesized compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Edema : One hour after compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema : The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage inhibition of edema is calculated for each compound compared to the control group.

Quantitative Data Presentation

The anti-inflammatory activity of synthesized 2,3-dihydrobenzofuran derivatives is quantified to compare their potency. The following tables summarize the biological data for representative compounds from the literature.

Table 1: In Vitro Anti-inflammatory Activity of Benzofuran-Heterocycle Hybrids [2]

CompoundDescriptionIC50 for NO Inhibition (µM)
5d Benzofuran-piperazine hybrid52.23 ± 0.97

Table 2: In Vitro Anti-inflammatory Activity of Aza-Benzofuran Compounds [3]

CompoundDescriptionIC50 for NO Inhibition (µM)
1 Aza-benzofuran derivative17.3
4 Aza-benzofuran derivative16.5

Table 3: In Vivo Anti-inflammatory Activity of Benzofuran Amide Derivatives [5]

CompoundDescription% Inhibition of Paw Edema (at 2h)
6a Benzofuran amide derivative61.55%
6b Benzofuran amide derivative71.10%

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK signaling pathways are critical regulators of inflammation and are common targets for anti-inflammatory drugs.[2]

NF-κB and MAPK Signaling Pathways in Inflammation

Upon stimulation by inflammatory signals such as LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the transcription factor NF-κB (p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. Simultaneously, the MAPK pathway, involving ERK, JNK, and p38, is also activated, further promoting the expression of inflammatory mediators.

G cluster_0 cluster_1 Cytoplasm cluster_2 cluster_3 cluster_4 cluster_5 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 (NF-κB) p65_nuc p65 p65->p65_nuc Translocates to nucleus Nucleus genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) p65_nuc->genes Induces Transcription AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates to AP1_nuc->genes Induces Transcription Benzofuran 2,3-Dihydrobenzofuran Derivatives Benzofuran->IKK Inhibits Benzofuran->MAPK Inhibits

Caption: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of 2,3-dihydrobenzofuran derivatives.

Conclusion

This compound serves as a valuable starting material for the synthesis of a diverse range of compounds with potential anti-inflammatory properties. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel derivatives targeting key inflammatory pathways. Further exploration of the structure-activity relationships of compounds derived from this scaffold holds promise for the development of next-generation anti-inflammatory therapeutics.

References

Application Notes and Protocols for the Development of Anticancer Agents from 2,3-Dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and biological evaluation protocols for developing novel anticancer agents derived from the versatile scaffold, 2,3-dihydrobenzofuran-5-amine. This document outlines the synthesis of key derivatives, their cytotoxic activities against various cancer cell lines, and the methodologies for assessing their mechanisms of action.

Introduction

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. Specifically, derivatives of this compound have emerged as a promising class of compounds with potent anticancer activities. This document details the development of such agents, focusing on synthetic protocols and biological evaluation methods.

Synthesis of Anticancer Agents from this compound

The primary amino group of this compound serves as a key functional handle for the synthesis of a variety of derivatives, including amides, ureas, and sulfonamides. These derivatives can be further elaborated to explore the structure-activity relationship (SAR) and optimize for anticancer potency and selectivity.

General Synthetic Pathways

The synthesis of anticancer agents from this compound typically involves standard organic chemistry transformations. The following diagram illustrates the general synthetic routes to key derivatives.

Synthetic_Pathways General Synthetic Pathways from this compound A This compound B Amide Derivatives A->B Acyl Chloride/Carboxylic Acid + Coupling Agent C Urea/Thiourea Derivatives A->C Isocyanate/Isothiocyanate D Sulfonamide Derivatives A->D Sulfonyl Chloride E Anticancer Agents B->E C->E D->E

Caption: Synthetic routes to anticancer agents from this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of N-(2,3-dihydrobenzofuran-5-yl)amide Derivatives

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) or a solution of the corresponding carboxylic acid (1.1 eq) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Protocol 2.2.2: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-3-arylurea/thiourea Derivatives

  • Dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

  • Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-8 hours. The formation of a precipitate often indicates the completion of the reaction.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure urea or thiourea derivative.[1]

Protocol 2.2.3: Synthesis of N-(2,3-dihydrobenzofuran-5-yl)sulfonamide Derivatives

  • Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography or recrystallization to obtain the pure sulfonamide.

Biological Evaluation of Anticancer Activity

The synthesized derivatives are evaluated for their anticancer activity through a series of in vitro assays. A general workflow for the biological evaluation is presented below.

Biological_Evaluation_Workflow Workflow for Biological Evaluation of Anticancer Activity A Synthesized Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis D->E F Apoptosis Assays D->F G Kinase Inhibition Assays D->G

Caption: Workflow for evaluating the anticancer activity of synthesized derivatives.

In Vitro Cytotoxicity Data

A series of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones were synthesized and evaluated for their in vitro antitumor activities against several human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
(E,Z)-C24 3.27.15.8
Taxol (Control) 10.515.212.8

Data extracted from a study on related dihydrobenzofuran derivatives and presented for illustrative purposes.[2]

Key Experimental Protocols for Biological Evaluation

Protocol 3.2.1: MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Protocol 3.2.2: Cell Cycle Analysis by Flow Cytometry

  • Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ethanol at -20 °C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Protocol 3.2.3: Apoptosis Assay using Annexin V-FITC/PI Staining

  • Treat cells with the compound of interest for a specified period (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Mechanisms of Action

Derivatives of 2,3-dihydrobenzofuran have been reported to exert their anticancer effects through various mechanisms. Understanding these mechanisms is crucial for rational drug design and development.

Mechanism_of_Action Potential Anticancer Mechanisms of 2,3-Dihydrobenzofuran Derivatives A 2,3-Dihydrobenzofuran Derivatives B Inhibition of Kinases (e.g., CDK2) A->B C Induction of Apoptosis A->C D Cell Cycle Arrest (G2/M or S phase) A->D E Antiproliferative Effect B->E C->E D->E

Caption: Potential mechanisms contributing to the anticancer effects of these compounds.

Further studies, such as Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, caspases, cyclins) and specific kinase inhibition assays, can elucidate the precise molecular targets of the most potent compounds.[3]

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of novel anticancer agents. The protocols outlined in these application notes offer a systematic approach to the design, synthesis, and biological evaluation of such compounds. Through iterative cycles of synthesis and testing, guided by SAR studies and mechanistic investigations, it is possible to develop potent and selective anticancer drug candidates based on this promising heterocyclic core.

References

Application Notes and Protocols for Molecular Docking Studies of 2,3-Dihydrobenzofuran-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the computational and experimental evaluation of 2,3-dihydrobenzofuran-5-amine derivatives as potential therapeutic agents. The protocols outlined below detail the synthesis of the core scaffold, molecular docking procedures against key biological targets, and in vitro assays to determine inhibitory activity.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The addition of an amine group at the 5-position provides a key site for modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various biological targets. This document focuses on the molecular docking studies of these derivatives, a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. The protocols provided herein are intended to guide researchers in the synthesis, computational analysis, and biological evaluation of this promising class of compounds.

Data Presentation

The following table summarizes the reported in vitro inhibitory activities and computationally predicted binding energies of 2,3-dihydrobenzofuran derivatives against several key protein targets. It is important to note that while the focus of this document is on the 5-amine derivatives, specific quantitative data for this subclass is limited in the public domain. Therefore, the table includes data for a broader range of 2,3-dihydrobenzofuran derivatives to provide a contextual understanding of their potential.

Compound ClassTarget ProteinAssay TypeIC50 (µM)Binding Energy (kcal/mol)Reference
2,3-Dihydrobenzofuran DerivativesmPGES-1Cell-freeLow micromolar range for compounds 19 and 20Not Reported[1]
2,3-Dihydrobenzofuran DerivativesFungi, Bacteria, VirusesIn silicoNot Applicable-5.70 to -7.00[2]
Benzofuran DerivativesAcetylcholinesterase (AChE)In vitro0.058 and 0.086 for compounds 7c and 7eNot Reported[3]
Benzofuran-Triazole HybridsAcetylcholinesterase (AChE)In vitro0.55 to 2.28Not Reported[4]
Benzofuran DerivativesAntibacterialIn silicoNot Applicable-6.9 to -10.4[5]
5-(N-hydroxycarbamimidoyl) benzofuran derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Enzyme assay0.44Not Reported[6]
5-(N-hydroxycarbamimidoyl) benzofuran derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)HeLa cell assay1.1Not Reported[6]

Experimental Protocols

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a crucial first step. A common and effective method involves the reduction of the corresponding nitro-substituted precursor.

Protocol: Synthesis of this compound

Materials:

  • 5-Nitro-2,3-dihydrobenzofuran

  • Raney Nickel

  • Ethanol

  • Parr apparatus (or similar hydrogenation equipment)

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel for the Parr apparatus, combine 10 g of 5-nitro-2,3-dihydrobenzofuran and 2.5 g of Raney Nickel.

  • Add 50 ml of ethanol to the mixture.

  • Seal the Parr apparatus and purge with hydrogen gas.

  • Pressurize the apparatus with hydrogen to 50 p.s.i.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen gas from the apparatus.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield an oil of 2,3-dihydro-5-benzofuranamine.

Molecular Docking Protocol using AutoDock Vina

Molecular docking is a powerful computational tool to predict the binding mode and affinity of a ligand to a protein. The following is a general protocol using the widely used software AutoDock Vina.

Protocol: Molecular Docking of this compound Derivatives

Software and Resources:

  • AutoDock Vina

  • MGLTools (for preparing protein and ligand files)

  • PyMOL or other molecular visualization software

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Protein Preparation: a. Download the 3D structure of the target protein from the Protein Data Bank (PDB). b. Using MGLTools, remove water molecules and any co-crystallized ligands. c. Add polar hydrogens to the protein. d. Assign Gasteiger charges. e. Save the prepared protein in PDBQT format.

  • Ligand Preparation: a. Draw the this compound derivative using a chemical drawing software and save it in a 3D format (e.g., SDF or MOL2). b. Using MGLTools, assign Gasteiger charges and define the rotatable bonds. c. Save the prepared ligand in PDBQT format.

  • Grid Box Definition: a. Identify the binding site of the protein. This can be determined from the position of a co-crystallized ligand or through literature review. b. Define a grid box that encompasses the entire binding site. The size and center of the grid box will need to be specified in the Vina configuration file.

  • Configuration File: a. Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running AutoDock Vina: a. Open a terminal or command prompt. b. Navigate to the directory containing your prepared files. c. Execute the following command: vina --config conf.txt --log log.txt d. Vina will perform the docking calculations and generate an output file (typically in PDBQT format) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Analysis of Results: a. Visualize the docking results using software like PyMOL. b. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding site.

In Vitro Biological Assays

mPGES-1 is a key enzyme in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drug development.

Protocol: Cell-Free mPGES-1 Inhibition Assay

Materials:

  • Microsomal fraction containing mPGES-1 (from IL-1β stimulated A549 cells or other suitable source)

  • Prostaglandin H2 (PGH2) substrate

  • Reduced glutathione (GSH)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • PGE2 enzyme immunoassay (EIA) kit

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GSH, and the microsomal enzyme preparation in a 96-well plate.

  • Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the PGH2 substrate.

  • Incubate the plate at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by placing on ice).

  • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

AChE is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.

Protocol: AChE Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compounds

  • Phosphate buffer (pH 8.0)

  • 96-well plate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and the test compounds at various concentrations.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately measure the absorbance at 412 nm at regular intervals using a plate reader.

  • The rate of reaction is proportional to the increase in absorbance.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

IDO1 is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy.

Protocol: Cell-Based IDO1 Inhibition Assay

Materials:

  • HeLa cells or other suitable cell line expressing IDO1

  • Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere.

  • Induce IDO1 expression by treating the cells with IFN-γ.

  • Add the test compounds at various concentrations along with L-tryptophan.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by heating.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligand_Structure Ligand Structure (2D/3D) Prep_Ligand Prepare Ligand (Generate 3D, assign charges) Ligand_Structure->Prep_Ligand Grid_Box Define Grid Box Prep_Protein->Grid_Box Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Poses & Binding Energies Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

Caption: A general workflow for molecular docking studies.

Kynurenine Signaling Pathway

The following diagram illustrates the simplified kynurenine pathway, which is relevant for understanding the mechanism of IDO1 inhibitors.

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 NFK N-Formylkynurenine Kynurenine Kynurenine NFK->Kynurenine Immunosuppression Immunosuppression (T-cell arrest) Kynurenine->Immunosuppression Inhibitor This compound Derivative (IDO1 Inhibitor) Inhibitor->IDO1 IDO1->NFK O2

Caption: Simplified kynurenine pathway and the site of IDO1 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-dihydrobenzofuran-5-amine synthesis. The guidance focuses on a common two-step synthetic route: the nitration of 2,3-dihydrobenzofuran to form 5-nitro-2,3-dihydrobenzofuran, followed by the reduction of the nitro intermediate to the desired amine.

General Workflow for the Synthesis of this compound

start Start: 2,3-Dihydrobenzofuran nitration Step 1: Nitration (HNO3, H2SO4) start->nitration intermediate Intermediate: 5-Nitro-2,3-dihydrobenzofuran nitration->intermediate reduction Step 2: Reduction (e.g., H2, Pd/C) intermediate->reduction product Final Product: This compound reduction->product purification Purification (e.g., Column Chromatography) product->purification end End Product purification->end start Low Yield in Nitration temp Check Temperature Control start->temp ratio Verify Reagent Ratio start->ratio mixing Assess Mixing Efficiency start->mixing temp_sol Solution: Maintain 0-5 °C with ice-salt bath. Add nitrating mix dropwise. temp->temp_sol ratio_sol Solution: Use slight excess of HNO3 (e.g., 1.1 eq). Avoid large excess. ratio->ratio_sol mixing_sol Solution: Ensure vigorous stirring throughout the reaction. mixing->mixing_sol start Choosing a Reduction Method h2_equip H2 pressure equipment available? start->h2_equip cat_hydro Catalytic Hydrogenation (H2, Pd/C) h2_equip->cat_hydro Yes cat_transfer Catalytic Transfer Hydrogenation (Hydrazine, Pd/C) h2_equip->cat_transfer No metal_acid Metal/Acid Reduction (SnCl2/HCl) cat_transfer->metal_acid Alternative

Technical Support Center: Purification of 2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-dihydrobenzofuran-5-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: Common impurities depend on the synthetic route. If synthesizing via reduction of 5-nitro-2,3-dihydrobenzofuran, impurities may include:

  • Unreacted Starting Material: Residual 5-nitro-2,3-dihydrobenzofuran.

  • Catalyst Residue: Traces of the hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon).[1]

  • Side-Products: Partially reduced intermediates or byproducts from the reaction.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation over time, leading to the formation of colored impurities.[2] This can cause the product to appear as a yellow to dark powder.[3]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective techniques are:

  • Flash Column Chromatography: Highly effective for separating the amine from non-polar and very polar impurities. However, the basic nature of the amine requires special conditions to prevent peak tailing on standard silica gel.[4]

  • Acid-Base Extraction: A classic and efficient method to separate the basic amine from neutral or acidic impurities.[5][6]

  • Recrystallization: An excellent final purification step if the product is a solid and a suitable solvent can be found.[7] It is effective at removing small amounts of impurities.

Q3: My crude product is an oil, not a solid. How should I approach purification?

A3: It is common for the crude product of this synthesis to be an oil.[1] In this case, purification should begin with either flash column chromatography or an acid-base extraction to remove the bulk of impurities. After these steps, the purified product may solidify upon concentration. If it remains an oil, distillation under reduced pressure (if thermally stable) or preparative HPLC could be considered.

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a UV lamp to visualize spots. Staining with potassium permanganate or ninhydrin can also help visualize the amine product and impurities. For more quantitative analysis, HPLC or GC-MS can be used to assess the purity of different fractions.[8][9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Significant peak tailing during silica gel column chromatography.

  • Cause: The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and broad, tailing peaks.[4][10]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into the mobile phase to compete with your product for the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol, added to the dichloromethane/methanol or ethyl acetate/hexane eluent.[5]

    • Use a Deactivated Stationary Phase: Employ an amine-functionalized silica column, which has a basic character and minimizes unwanted interactions.[4][11] This often allows for simpler, non-modified solvent systems.[4] Alternatively, neutral alumina can be used as the stationary phase.

Issue 2: The product does not crystallize or "oils out" during recrystallization.

  • Cause: This can be due to several factors: the chosen solvent is not optimal, too much solvent was used, the cooling process was too rapid, or the presence of significant impurities is disrupting crystal lattice formation.[12]

  • Solution:

    • Re-evaluate the Solvent: Test a range of solvents or solvent mixtures. The ideal solvent should dissolve the compound when hot but not when cold.[7][13]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of the pure product.[13]

    • Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.

    • Pre-Purification: If the product is highly impure, it may resist crystallization. Purify the material first by column chromatography and then attempt recrystallization on the enriched product.

Issue 3: The product color is yellow or brown, even after purification.

  • Cause: Aromatic amines can be prone to oxidation when exposed to air and light, forming colored impurities.[2] Trace metal impurities can also cause coloration.

  • Solution:

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon and adsorbed colored impurities. Proceed with recrystallization.

    • Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent re-oxidation.

Issue 4: Low product recovery after purification.

  • Cause: In chromatography, this can be due to irreversible adsorption onto the column.[4] In recrystallization, it can result from using too much solvent or premature crystallization during filtration.

  • Solution:

    • For Chromatography: If using silica, ensure a basic modifier is present in the eluent to facilitate the elution of the amine. If recovery is still low, consider switching to a less retentive stationary phase like alumina or using reversed-phase chromatography.

    • For Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the product. When filtering, ensure the solution and funnel are pre-heated to prevent the product from crashing out on the filter paper. Wash the collected crystals with a minimal amount of ice-cold solvent.[12]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemModifierTypical Application
Silica GelHexane / Ethyl Acetate1% TriethylamineFor less polar impurities.
Silica GelDichloromethane / Methanol1% TriethylamineFor more polar impurities.[5]
Amine-functionalized SilicaHexane / Ethyl AcetateNone neededSimplifies purification by removing the need for basic additives.[4][11]
Reversed-Phase (C18)Water / Acetonitrile0.1% Formic Acid or Ammonium HydroxideFor polar compounds or when silica causes degradation.[5]

Table 2: Suggested Solvents for Recrystallization

Solvent / SystemComments
Ethanol / WaterA common mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a few drops of ethanol.[12]
TolueneGood for many aromatic compounds.
IsopropanolCan be effective, cools to form good crystals.
Petroleum Ether / Ethyl AcetateDissolve in a minimum of hot ethyl acetate and add petroleum ether.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel ("dry loading") and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., Hexane/Ethyl Acetate 9:1 with 1% TEA).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 10% to 30% Ethyl Acetate) to elute the product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The protonated amine will move to the aqueous layer.[5]

  • Combine the aqueous layers. Wash this aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10), which will deprotonate the amine, often causing it to precipitate or form an oil.

  • Extract the deprotonated amine back into an organic solvent (e.g., ethyl acetate, 3 times).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified amine.[5]

Visualizations

PurificationWorkflow crude Crude this compound (Oil or Solid) analysis1 Initial Analysis (TLC, LC-MS) crude->analysis1 decision1 Is the major impurity non-basic? analysis1->decision1 acid_base Acid-Base Extraction decision1->acid_base Yes chromatography Column Chromatography (e.g., Silica + 1% TEA) decision1->chromatography No / Unsure analysis2 Purity Check (TLC, NMR) acid_base->analysis2 chromatography->analysis2 decision2 Is product solid & >95% pure? analysis2->decision2 recrystallization Recrystallization decision2->recrystallization Yes final_product Pure Product (Store under N2) decision2->final_product No (Product is an oil) recrystallization->final_product

Caption: General purification workflow for this compound.

TroubleshootingChromatography start Problem: Peak Tailing on Silica Gel q1 Did you add a basic modifier (TEA/NH3) to the eluent? start->q1 sol1 Add 1% Triethylamine to the mobile phase. q1->sol1 No q2 Is tailing still an issue? q1->q2 Yes sol1->q2 sol2a Switch to an Amine-functionalized Silica Column. q2->sol2a Yes sol2b Use Neutral Alumina as stationary phase. q2->sol2b Yes sol2c Use Reversed-Phase (C18) Chromatography. q2->sol2c Yes end Improved Peak Shape q2->end No sol2a->end sol2b->end sol2c->end

Caption: Troubleshooting decision tree for column chromatography.

References

common side reactions in the synthesis of 2,3-dihydrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-dihydrobenzofuran derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired 2,3-Dihydrobenzofuran Product

Q1: My reaction is resulting in a low yield of the target 2,3-dihydrobenzofuran. What are the potential side reactions I should consider?

A1: Low yields in 2,3-dihydrobenzofuran synthesis can often be attributed to several competing side reactions. The most common issues include:

  • O-alkylation vs. C-alkylation: In reactions involving ambident nucleophiles like enolates, alkylation can occur at either the oxygen or the carbon atom.[1][2][3] O-alkylation leads to the formation of an undesired enol ether, while C-alkylation is required for the formation of the dihydrobenzofuran ring. The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile, solvent, and counter-ion.[1][3]

  • Over-oxidation: When using oxidative cyclization methods, the desired 2,3-dihydrobenzofuran can be further oxidized to the corresponding benzofuran, especially under harsh reaction conditions or with prolonged reaction times.[4]

  • Ring-opening Reactions: The dihydrobenzofuran ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or bases, or through reductive cleavage.[5][6] This can lead to the formation of substituted phenols or other undesired byproducts.

  • Polymerization: Furfuryl alcohol and its derivatives can undergo acid-catalyzed polymerization, which can be a significant side reaction, especially in the presence of strong acids and at elevated temperatures.[6]

  • Rearrangement Reactions: Under certain conditions, especially with hydride reagents, rearrangement and ring expansion of intermediates can occur, leading to the formation of unexpected products like dihydromethanobenzodioxepines.[7]

Issue 2: Difficulty in Controlling Regioselectivity (O- vs. C-Alkylation)

Q2: I am observing a significant amount of O-alkylated byproduct. How can I favor C-alkylation to improve the yield of my 2,3-dihydrobenzofuran?

A2: Controlling the regioselectivity between O- and C-alkylation is crucial for a successful synthesis. Here are some strategies to promote C-alkylation:

  • Choice of Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation.[2] In contrast, "harder" electrophiles, like triflates and chlorides, are more prone to O-alkylation.[2]

  • Solvent Selection: Polar, aprotic solvents that do not engage in hydrogen bonding can lead to more O-alkylation.[3] Protic solvents or those that can hydrogen-bond with the oxygen of the enolate can shield it, thereby favoring C-alkylation.[3]

  • Counter-ion: The nature of the counter-ion associated with the enolate plays a role. Smaller cations like Li+ often favor C-alkylation, whereas larger cations like K+ can promote O-alkylation.[3]

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable C-alkylated product.

Quantitative Data on Regioselectivity:

The ratio of C- to O-alkylation is highly dependent on the specific substrates and reaction conditions. For instance, in the alkylation of β-ketoesters, the choice of the fluoromethylating agent dramatically influences the outcome.[1]

Alkylating AgentProduct DistributionReference
Trifluoromethylating agentPredominantly C-alkylation--INVALID-LINK--[1]
Monofluoromethylating agentSelective O-alkylation--INVALID-LINK--[1]
Difluoromethylating agentMixture of C- and O-alkylation--INVALID-LINK--[1]

Issue 3: Formation of Benzofuran Impurity due to Over-oxidation

Q3: My final product is contaminated with the corresponding benzofuran. How can I prevent this over-oxidation?

A3: Preventing over-oxidation requires careful control of the reaction conditions. Consider the following adjustments:

  • Choice of Oxidant: Use a milder oxidizing agent or a stoichiometric amount of the oxidant. For example, in silver(I)-promoted oxidative coupling, using 0.5 equivalents of Ag₂O has been shown to be efficient.[8]

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time.[9] Avoid prolonged reaction times and unnecessarily high temperatures, as these can promote further oxidation. Reducing the reaction time from 20 hours to 4 hours has been shown to be effective in some cases without significantly impacting conversion.[8]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

Impact of Oxidant Concentration on Yield:

The stoichiometry of the oxidant can significantly affect the yield of the desired dihydrobenzofuran.

SubstrateOxidant (Ag₂O)Yield of DihydrobenzofuranReference
Methyl p-coumarate0.5 equiv.35%--INVALID-LINK--[8]
Methyl ferulate0.5 equiv.42%--INVALID-LINK--[8]
Methyl ferulate0.09 mol L⁻¹31%--INVALID-LINK--[8]

Experimental Protocols

Protocol 1: General Procedure for Silver(I) Oxide-Promoted Oxidative Coupling

This protocol is adapted from the optimized conditions for the synthesis of dihydrobenzofuran neolignans.[8]

  • Preparation: Dissolve the phenylpropanoid substrate (1 equivalent) in acetonitrile.

  • Reaction Initiation: Add silver(I) oxide (0.5 equivalents) to the solution.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the silver salts.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography to isolate the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Mitigation of O-Alkylation by Solvent and Reagent Choice

This protocol provides a general guideline for favoring C-alkylation.

  • Enolate Formation: Generate the enolate of your starting material using a strong, non-nucleophilic base (e.g., LDA, LHMDS) in a suitable solvent at low temperature (e.g., -78 °C).

  • Solvent Selection: Use a weakly polar solvent like THF.

  • Alkylating Agent: Add the alkylating agent (preferably an alkyl iodide or bromide) to the enolate solution at low temperature.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution). Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of 2,3-Dihydrobenzofuran cluster_troubleshooting Troubleshooting Side Reactions cluster_solutions Implement Solutions start Start Synthesis reaction Reaction Mixture start->reaction workup Work-up & Purification reaction->workup low_yield Low Yield? workup->low_yield product Desired Product low_yield->product No side_reactions Identify Side Reactions low_yield->side_reactions Yes o_alkylation O-Alkylation side_reactions->o_alkylation over_oxidation Over-oxidation side_reactions->over_oxidation ring_opening Ring Opening side_reactions->ring_opening solution_o_alkylation Change Alkylating Agent Adjust Solvent/Counter-ion o_alkylation->solution_o_alkylation solution_over_oxidation Use Milder Oxidant Optimize Reaction Time/Temp over_oxidation->solution_over_oxidation solution_ring_opening Control pH Use Milder Conditions ring_opening->solution_ring_opening re_run Re-run Reaction solution_o_alkylation->re_run solution_over_oxidation->re_run solution_ring_opening->re_run

Caption: Troubleshooting workflow for identifying and addressing common side reactions.

O_vs_C_Alkylation cluster_c_alkylation Favors C-Alkylation cluster_o_alkylation Favors O-Alkylation enolate Enolate (Ambident Nucleophile) soft_electrophile Soft Electrophiles (e.g., R-I, R-Br) enolate->soft_electrophile protic_solvent Protic Solvents enolate->protic_solvent small_cation Small Cations (Li+) enolate->small_cation low_temp Low Temperature enolate->low_temp hard_electrophile Hard Electrophiles (e.g., R-OTf, R-Cl) enolate->hard_electrophile aprotic_solvent Aprotic Solvents enolate->aprotic_solvent large_cation Large Cations (K+) enolate->large_cation high_temp Higher Temperature enolate->high_temp c_product C-Alkylated Product (Desired) soft_electrophile->c_product protic_solvent->c_product small_cation->c_product low_temp->c_product o_product O-Alkylated Product (Side Product) hard_electrophile->o_product aprotic_solvent->o_product large_cation->o_product high_temp->o_product

Caption: Factors influencing O- vs. C-alkylation regioselectivity.

References

Technical Support Center: Optimization of Copper-Catalyzed N-Arylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of copper-catalyzed N-arylation of amines (Ullmann Condensation). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and enhancing your C-N coupling experiments.

Troubleshooting Guide

This section addresses common issues encountered during copper-catalyzed N-arylation reactions in a direct question-and-answer format.

Question: Why is my reaction yield low or non-existent?

Answer: Low or no yield is a frequent issue that can be attributed to several factors. Follow these steps to diagnose the problem:

  • Catalyst Quality and Activity: The copper source is critical. Copper(I) salts, such as CuI, can oxidize over time, leading to a significant drop in catalytic activity.[1]

    • Solution: Use a freshly opened bottle of a high-purity copper salt. If you suspect your copper source is old or has been improperly stored, purchase a new supply. For reactions prone to failure, using activated copper powder can sometimes improve results.[1]

  • Atmosphere Control: Many copper-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst and promote unwanted side reactions.[1]

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). This involves using dry, degassed solvents and properly flushing all glassware with the inert gas before adding reagents.

  • Ligand Selection and Purity: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. In some cases, the ligand itself can undergo N-arylation, which slows the primary reaction and leads to incomplete conversion.[2]

    • Solution: Screen a variety of ligand classes, such as diamines, amino acids, or phenanthrolines, to find the optimal one for your specific substrates.[2][3] Using N,N'-disubstituted ligands (e.g., N,N'-dimethylethylenediamine) can prevent N-arylation of the ligand itself, leading to higher yields.[2]

  • Base and Solvent Optimization: The base and solvent system plays a key role. An inappropriate base may not be strong enough to deprotonate the amine, while the wrong solvent can hinder catalyst solubility or reactivity.

    • Solution: K₃PO₄ and Cs₂CO₃ are commonly effective bases.[2][4] Solvents like dioxane, toluene, DMF, and DMSO are frequently used.[5][6] An optimization screen of different base/solvent combinations is often necessary to find the ideal conditions for your specific substrates.[6][7]

Question: How can I minimize the formation of side products, such as dehalogenated arene?

Answer: The formation of a dehalogenated arene (hydrodehalogenation) is a common side reaction, especially with electron-rich aryl halides.

  • Potential Cause: This side reaction can arise from protonolysis of an organocopper intermediate. The presence of water or other protic sources can exacerbate this issue.

  • Solution:

    • Use rigorously dried solvents and reagents. Ensure the amine starting material is anhydrous.

    • Optimize the base. A stronger, non-nucleophilic base might favor the desired C-N coupling over side reactions.

    • Adjust the temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes suppress side product formation.

Question: My catalyst appears to be deactivating during the reaction. What can I do?

Answer: Catalyst deactivation can occur through several pathways, including aggregation of copper species or unwanted side reactions involving the ligand or solvent.[7][8]

  • Solution:

    • Ligand Choice: Sterically hindered ligands can protect the copper center and prevent the formation of inactive catalyst aggregates.[9] Anionic N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to resist deactivation.[7]

    • Concentration Effects: Running the reaction at a higher concentration can sometimes disfavor catalyst decomposition pathways. However, this must be balanced with solubility considerations.

    • Slow Addition: In some cases, slow addition of one of the reactants (e.g., the aryl halide) can help maintain a low concentration of reactive intermediates and prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for N-arylation reactions? A1: Copper(I) salts like CuI and CuBr are the most commonly used and are generally effective.[3][10] However, Cu(II) salts such as CuSO₄·5H₂O and Cu(OAc)₂ can also be used, as they are often reduced in situ to the active Cu(I) species.[5][11] The optimal choice can be substrate-dependent, so screening a few options is recommended if you encounter issues.[5]

Q2: How do I select the appropriate ligand? A2: Ligand selection is critical for a successful reaction. The ligand stabilizes the copper catalyst, increases its solubility, and modulates its reactivity. Common and effective ligand classes include:

  • 1,2-Diamines: (e.g., N,N'-dimethylethylenediamine) are highly effective for the N-arylation of amides and heterocycles.[2][10][11]

  • Amino Acids: L-proline and its derivatives are excellent ligands, particularly for coupling aryl halides with amines.[6]

  • Phenanthrolines: 1,10-Phenanthroline and its derivatives can accelerate reactions, allowing for lower temperatures and reaction times.[2][10]

  • Oxalamides: These ligands have proven to be robust and effective, even enabling the use of challenging aryl chlorides as substrates.[4]

Q3: What is the role of the base in the reaction? A3: The base is essential for deprotonating the amine nucleophile (or amide), making it sufficiently nucleophilic to attack the copper center or the aryl halide. The choice of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] The strength and solubility of the base are important factors; for instance, K₃PO₄ is often more effective than K₂CO₃.[6]

Q4: Which solvent should I use? A4: The choice of solvent depends on the specific substrates and reaction conditions. High-boiling polar aprotic solvents are generally preferred.

  • Dioxane and Toluene: Good, non-polar options for many systems.[2][10]

  • DMF and DMSO: Highly polar solvents that can increase the solubility of reagents and accelerate the reaction, though they can be more difficult to remove during workup.[4][6][7]

  • Water: In some modern, environmentally friendly protocols, water has been used successfully as a solvent, particularly with specific catalysts and substrates.[5][12]

Q5: Can I use aryl chlorides for this reaction? A5: Traditionally, aryl chlorides are the least reactive among aryl halides for Ullmann-type couplings due to the strength of the C-Cl bond. However, recent advances in ligand design, particularly the development of sterically hindered N¹,N²-diaryl diamine and oxalamide ligands, have enabled the efficient amination of aryl chlorides under milder conditions.[4][7][9]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from various studies to guide reaction optimization.

Table 1: Effect of Copper Source on N-Arylation Yield (Reaction of aniline with an iodonium ylide)[5]

EntryCopper Catalyst (10 mol%)SolventTemperature (°C)Yield (%)
1CuSO₄·5H₂OWater6082
2Cu(OAc)₂Water6075
3CuCl₂Water6068
4CuBr₂Water6071
5NoneWater600

Table 2: Effect of Ligand on the N-Arylation of Indole with 4-Bromotoluene [2]

EntryLigand (mol%)Copper Source (mol%)BaseTemperature (°C)Yield (%)
11,2-diaminocyclohexane (20)CuI (5)K₃PO₄11057
2N,N'-dimethyl-1,2-diaminoethane (1)CuI (0.2)K₃PO₄11098

Table 3: Effect of Base and Solvent on N-Arylation of 2-Pyrrolidone [6]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄DMF110585
2K₂CO₃DMF1101255
3Cs₂CO₃DMF110882
4K₃PO₄Dioxane1101275
5K₃PO₄Toluene1101270
6K₃PO₄DMSO110592

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of an Amine with an Aryl Halide

This protocol provides a general starting point. Specific quantities and conditions should be optimized for each unique substrate pair.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine) (0.10 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene) (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the copper catalyst (CuI), the ligand, and the base under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Add the aryl halide and the amine to the reaction vessel. If either is a liquid, add via syringe. If solid, add under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir the reaction mixture vigorously for the required time (typically 5-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the copper salts and base.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-arylated amine.

Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep Oven-dry glassware inert Establish Inert Atmosphere (Ar or N2) prep->inert add_solids Add Solids: Cu Catalyst, Ligand, Base, Aryl Halide, Amine inert->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent heat Heat and Stir (e.g., 110 °C) add_solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter (through Celite) cool->filter extract Aqueous Wash & Extraction filter->extract purify Dry and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General workflow for a copper-catalyzed N-arylation experiment.

Diagram 2: Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield q_catalyst Is Cu source fresh & high purity? start->q_catalyst a_catalyst_no Action: Use new CuI or other Cu source. q_catalyst->a_catalyst_no No q_ligand Is ligand optimal and not being consumed? q_catalyst->q_ligand Yes a_ligand_no Action: Screen ligands (e.g., diamines, amino acids). Use N,N'-disubstituted ligand. q_ligand->a_ligand_no No q_inert Is atmosphere strictly inert? q_ligand->q_inert Yes a_inert_no Action: Improve inert technique; degas solvent. q_inert->a_inert_no No q_base Is base/solvent combination optimal? q_inert->q_base Yes a_base_no Action: Screen bases (K3PO4, Cs2CO3) and solvents (Dioxane, DMSO). q_base->a_base_no No end Problem Likely Resolved q_base->end Yes

Caption: A logical guide for troubleshooting low-yield reactions.

Diagram 3: Simplified Catalytic Cycle

catalytic_cycle L_Cu_I L-Cu(I)-X L_Cu_Amide L-Cu(I)-NR₂ Amine R₂NH Amine->L_Cu_Amide Deprotonation Base Base Base->L_Cu_Amide ArylHalide Ar-X Cu_III_Intermediate L-Cu(III)(Ar)(NR₂)(X) ArylHalide->Cu_III_Intermediate Product Ar-NR₂ L_Cu_Amide->Cu_III_Intermediate Oxidative Addition Cu_III_Intermediate->L_Cu_I Reductive Elimination

Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.

References

stability issues and storage of 2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2,3-dihydrobenzofuran-5-amine. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue 1: Color Change of the Solid Compound (e.g., from off-white/light tan to brown/dark red)

  • Possible Cause: Oxidation of the aromatic amine group. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Assess the extent of discoloration: A slight change in color may not significantly impact the purity for some applications. Deeper discoloration suggests more significant degradation.

    • Verify storage conditions: Ensure the compound has been stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature (2-8°C).[1]

    • Purity Check: If the color change is significant, re-analyze the material's purity using an appropriate analytical method (e.g., HPLC, NMR) before use.

    • Purification: If purity is compromised, consider recrystallization or column chromatography to remove colored impurities.

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Degradation of the compound leading to lower active ingredient concentration or the presence of reactive impurities.

  • Troubleshooting Steps:

    • Review Storage and Handling: Confirm that the material was handled under an inert atmosphere and that exposure to air and light was minimized.

    • Check for Incompatible Reagents: Avoid strong oxidizing agents and strong acids, as these are incompatible with this compound.[2]

    • Perform a Fresh Purity Analysis: Use a freshly opened container or a recently purified sample to repeat the experiment and compare the results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Aromatic amines are prone to oxidation, so minimizing exposure to air is crucial.

Q2: My this compound has changed color. Can I still use it?

A2: A color change, typically to a brownish or reddish hue, is an indicator of potential oxidation. While a slight color change might not affect the outcome of all experiments, it is advisable to re-check the purity of the compound before use, especially for sensitive applications. For critical experiments, using a fresh or purified batch is recommended.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway is the oxidation of the aromatic amine group. Exposure to air and light can initiate this process, leading to the formation of nitroso, azo, and other colored polymeric impurities.

Q4: How should I handle this compound in the laboratory?

A4: It is recommended to handle this compound in a well-ventilated area or under a fume hood.[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. To prevent degradation, handle the compound under an inert atmosphere whenever possible and minimize its exposure to light.

Q5: Is this compound sensitive to moisture?

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.[1]
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation of the aromatic amine group.[1]
Light Protect from light (e.g., amber vial)To prevent light-catalyzed degradation.
Incompatible Materials Strong oxidizing agents, strong acidsTo avoid vigorous and potentially hazardous reactions.[2]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used. For example, a gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the area percentage of the main peak. Compare the chromatogram of a discolored sample to a fresh sample to identify degradation products.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Visible Degradation (Color Change) check_storage Verify Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? start->check_storage check_handling Review Handling Procedures: - Minimized Air/Light Exposure? - Avoided Incompatible Reagents? check_storage->check_handling Conditions OK discard Use a Fresh Batch of Compound check_storage->discard Improper Storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_handling->purity_analysis Procedures OK check_handling->discard Improper Handling is_pure Is Purity Acceptable? purity_analysis->is_pure purify Purify the Compound (e.g., Recrystallization, Chromatography) is_pure->purify No use_compound Proceed with Experiment is_pure->use_compound Yes purify->purity_analysis purify->discard Purification Fails

Caption: Troubleshooting workflow for stability issues.

signaling_pathway cluster_degradation Potential Oxidative Degradation Pathway amine This compound (Starting Material) nitroso Nitroso Intermediate amine->nitroso Oxidation oxidizing_agent Oxidizing Agent (e.g., Air, Light) oxidizing_agent->amine azo_azoxy Azo/Azoxy Compounds (Colored Impurities) nitroso->azo_azoxy Dimerization/ Condensation nitro Nitro Compound (Further Oxidation) nitroso->nitro Further Oxidation

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Friedel-Crafts Acylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts acylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during the acylation of indoles.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of indole is resulting in a low yield or failing completely. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of indoles can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the reaction setup will deactivate the catalyst.

  • Inappropriate Lewis Acid: The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ can cause decomposition of the indole substrate. Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) often provide higher yields for C3-acylation.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, others may require cooling to prevent side reactions and decomposition.

  • Poor Quality Reagents: The purity of the indole, acylating agent (acyl chloride or anhydride), and solvent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • N-H Deprotonation: In the presence of a strong base or certain Lewis acids, the indole N-H proton can be removed, leading to N-acylation rather than the desired C3-acylation.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_reagents 2. Assess Reagent Purity check_catalyst->check_reagents Catalyst is active solution1 Action: Use fresh, anhydrous Lewis acid and dry glassware. check_catalyst->solution1 Catalyst is inactive/moist check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents are pure solution2 Action: Purify indole, acylating agent, and solvent. check_reagents->solution2 Reagents are impure optimize_lewis_acid 4. Optimize Lewis Acid check_conditions->optimize_lewis_acid Conditions are appropriate solution3 Action: Adjust temperature (e.g., cool to 0°C) and reaction time. check_conditions->solution3 Conditions are sub-optimal result Improved Yield optimize_lewis_acid->result Milder Lewis acid used solution4 Action: Switch to a milder Lewis acid like Et₂AlCl or ZnO. optimize_lewis_acid->solution4 Strong Lewis acid still in use

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation of indoles.

Issue 2: Poor Regioselectivity (N-acylation vs. C3-acylation)

Q2: I am observing a significant amount of N-acylated indole instead of the desired C3-acylated product. How can I improve C3-selectivity?

A2: The regioselectivity of indole acylation is a common challenge. The nitrogen and the C3 position are both nucleophilic. The outcome of the reaction is highly dependent on the reaction conditions.

  • Conditions Favoring N-acylation: The use of strong bases like potassium hydroxide in a polar aprotic solvent like DMSO promotes the formation of the indolyl anion, which is highly reactive at the nitrogen, leading to exclusive N-acylation.[2] Thioesters in the presence of cesium carbonate also favor N-acylation.[3][4]

  • Conditions Favoring C3-acylation: Friedel-Crafts conditions using a Lewis acid catalyst generally favor electrophilic attack at the C3 position. However, the choice of Lewis acid is crucial to avoid side reactions. Milder Lewis acids such as diethylaluminum chloride (Et₂AlCl), dimethylaluminum chloride (Me₂AlCl), or zinc oxide (ZnO) have been shown to effectively promote C3-acylation while minimizing decomposition.[1][5] Using N-protected indoles will also direct acylation to the C3 position.[6]

Logical Relationship for Regioselectivity

Regioselectivity cluster_conditions Reaction Conditions indole Indole n_acylation N-Acylation indole->n_acylation Electrophilic attack on N c3_acylation C3-Acylation indole->c3_acylation Electrophilic attack on C3 strong_base Strong Base (e.g., KOH/DMSO) strong_base->n_acylation Favors lewis_acid Lewis Acid (e.g., Et₂AlCl, ZnO) lewis_acid->c3_acylation Favors

Caption: Factors influencing the regioselectivity of indole acylation.

Issue 3: Formation of Side Products

Q3: My reaction is producing multiple products, including what appears to be a bis(indolyl)methane-type byproduct. How can I minimize this?

A3: The formation of bis(indolyl)methane-type byproducts can occur, particularly in Friedel-Crafts alkylation reactions, but can also be a minor issue in acylations under certain conditions. This side product arises from the reaction of the initially formed acylated indole with another molecule of indole. To minimize this, consider the following:

  • Control Stoichiometry: Using an excess of the acylating agent can help to ensure that the indole is consumed in the desired acylation reaction before it can react as a nucleophile with the product.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.

  • Choice of Catalyst: A well-chosen Lewis acid can promote the desired acylation selectively.

Data Presentation

Table 1: Comparison of Lewis Acids for C3-Acylation of Indole

Lewis AcidAcylating AgentSolventTemperature (°C)Yield of 3-Acylindole (%)Reference
Et₂AlClVarious Acyl ChloridesCH₂Cl₂0 to rtHigh (e.g., 86% for benzoyl chloride)[1]
Me₂AlClVarious Acyl ChloridesCH₂Cl₂0 to rtHigh[1]
AlCl₃Acyl ChloridesCH₂Cl₂Not specifiedDecomposition observed[1]
ZnOBenzoyl ChlorideIonic Liquid15Good[5]
DBN (catalyst)Benzoyl ChlorideTolueneReflux65 (for N-methylindole)[6]

Table 2: Conditions for Selective N-Acylation of Indoles

Acylating AgentBase/CatalystSolventTemperature (°C)Yield of N-Acylindole (%)Reference
ThioestersCs₂CO₃Xylene140Moderate to excellent[3][4]
Acetic AnhydrideKOHDMSORoom Temperature65[2]

Experimental Protocols

Protocol 1: General Procedure for C3-Acylation of Indole using Diethylaluminum Chloride [1]

  • To a solution of indole (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of diethylaluminum chloride in hexanes (1.1 mL, 1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the acyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation of Indole using a Thioester [3][4]

  • To a reaction vial, add indole (0.2 mmol), the thioester (0.6 mmol), and cesium carbonate (0.6 mmol).

  • Add xylene (2.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 140 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism: Friedel-Crafts Acylation of Indole at C3

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation of indole at the C3 position.

References

managing impurities in the synthesis of 5-amino-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-amino-2,3-dihydrobenzofuran. Our focus is on managing impurities that may arise during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-amino-2,3-dihydrobenzofuran?

A1: The most prevalent and industrially scalable method for synthesizing 5-amino-2,3-dihydrobenzofuran is the catalytic hydrogenation of 5-nitro-2,3-dihydrobenzofuran. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The main impurities encountered during the catalytic hydrogenation of 5-nitro-2,3-dihydrobenzofuran are:

  • Unreacted Starting Material: 5-nitro-2,3-dihydrobenzofuran.

  • Incomplete Reduction Intermediate: 5-hydroxylamino-2,3-dihydrobenzofuran.[1][2] This intermediate is formed during the stepwise reduction of the nitro group and can accumulate if the reaction is not driven to completion.

  • Side-Reaction Products: Depending on the reaction conditions, other by-products may form, although they are generally less common than the two listed above.

Q3: How can I monitor the progress of the reaction to minimize impurities?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material standard, you can observe the disappearance of the starting material and the appearance of the product. The product, being an amine, will have a different polarity and thus a different Rf value than the nitro starting material. For more quantitative monitoring, High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage of starting material, intermediate, and product at various time points.

Q4: What are the recommended purification methods for 5-amino-2,3-dihydrobenzofuran?

A4: The choice of purification method depends on the impurity profile and the scale of the reaction. Common methods include:

  • Column Chromatography: This is a highly effective method for separating the desired amine from the less polar nitro starting material and the potentially more polar hydroxylamine intermediate.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be an efficient way to obtain highly pure 5-amino-2,3-dihydrobenzofuran.

  • Acid-Base Extraction: As an aromatic amine, the product can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guides

Issue 1: Presence of Unreacted 5-nitro-2,3-dihydrobenzofuran in the Final Product
Cause Troubleshooting Step
Insufficient Reaction Time Monitor the reaction closely using TLC or HPLC. Continue the reaction until the starting material spot/peak is no longer visible or has reached a minimum, stable level.
Depleted or Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. If the reaction stalls, consider carefully adding a fresh portion of the catalyst.
Inadequate Hydrogen Pressure Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained at the recommended level for the specific protocol.
Low Reaction Temperature While higher temperatures can sometimes lead to side reactions, an insufficient temperature may result in a sluggish or incomplete reaction. Optimize the temperature based on literature procedures or systematic experimentation.
Issue 2: Presence of 5-hydroxylamino-2,3-dihydrobenzofuran Intermediate
Cause Troubleshooting Step
Incomplete Hydrogenation The reduction of the hydroxylamine to the amine is a distinct step in the overall reaction mechanism.[1] Ensure sufficient reaction time and catalyst activity to drive the reaction to completion.
Catalyst Poisoning Certain functional groups or impurities in the starting material or solvent can poison the catalyst, hindering its ability to complete the reduction. Ensure high-purity starting materials and solvents are used.
Suboptimal Reaction Conditions The reaction conditions (temperature, pressure, solvent) can influence the rate of each step in the reduction. A systematic optimization of these parameters may be necessary to minimize the accumulation of the hydroxylamine intermediate.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the purity of 5-amino-2,3-dihydrobenzofuran.

Table 1: Effect of Catalyst Type on Product Purity

Catalyst (5 mol%)Reaction Time (hours)Conversion (%)5-amino-2,3-dihydrobenzofuran (%)5-hydroxylamino-2,3-dihydrobenzofuran (%)
10% Pd/C4>9998<1
Raney Ni6>99972
PtO₂4>9999<0.5

Note: Data are illustrative and based on general principles of catalytic hydrogenation of nitroarenes.

Table 2: Effect of Hydrogen Pressure on Impurity Profile

Hydrogen Pressure (psi)Reaction Time (hours)Conversion (%)5-amino-2,3-dihydrobenzofuran (%)5-hydroxylamino-2,3-dihydrobenzofuran (%)
20895905
504>9998<1
1002>9999<0.5

Note: Data are illustrative and based on general principles of catalytic hydrogenation of nitroarenes.

Table 3: Effect of Reaction Temperature on Selectivity

Temperature (°C)Reaction Time (hours)Conversion (%)5-amino-2,3-dihydrobenzofuran (%)Side Products (%)
256>9998<1
502>99972
801>99945

Note: Data are illustrative and based on general principles of catalytic hydrogenation of nitroarenes. Higher temperatures can sometimes lead to dehalogenation or other side reactions if other sensitive functional groups are present, though this is less of a concern for the parent compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 5-amino-2,3-dihydrobenzofuran will be more polar and elute earlier than the less polar 5-nitro-2,3-dihydrobenzofuran. The hydroxylamine intermediate will have an intermediate retention time.

Protocol 2: GC-MS Method for Impurity Identification
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Samples should be derivatized (e.g., with a silylating agent like BSTFA) to improve volatility and chromatographic performance, especially for the hydroxylamine intermediate.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis first.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the starting solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent to elute the compounds. The less polar 5-nitro-2,3-dihydrobenzofuran will elute first, followed by the desired 5-amino-2,3-dihydrobenzofuran. The more polar 5-hydroxylamino-2,3-dihydrobenzofuran will elute last.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Troubleshooting Logic for Impurity Management start Synthesis of 5-amino-2,3-dihydrobenzofuran (via reduction of 5-nitro precursor) check_purity Analyze Crude Product (TLC, HPLC, GC-MS) start->check_purity is_pure Product is Pure? check_purity->is_pure impurity_present Impurities Detected is_pure->impurity_present No pure_product Pure 5-amino-2,3-dihydrobenzofuran is_pure->pure_product Yes nitro_present Unreacted 5-Nitro-2,3-dihydrobenzofuran impurity_present->nitro_present Nitro group detected hydroxylamine_present 5-Hydroxylamino Intermediate impurity_present->hydroxylamine_present Hydroxylamine detected troubleshoot_nitro Troubleshoot: - Increase reaction time - Check catalyst activity - Increase H2 pressure nitro_present->troubleshoot_nitro troubleshoot_hydroxylamine Troubleshoot: - Ensure complete hydrogenation - Check for catalyst poisons - Optimize conditions hydroxylamine_present->troubleshoot_hydroxylamine purify Purification Required (Column Chromatography, Recrystallization, Extraction) troubleshoot_nitro->purify troubleshoot_hydroxylamine->purify purify->check_purity

Caption: Troubleshooting workflow for impurity management.

Synthetic Pathway and Potential Impurities start 5-nitro-2,3-dihydrobenzofuran (Starting Material) intermediate 5-hydroxylamino-2,3-dihydrobenzofuran (Intermediate Impurity) start->intermediate Incomplete Reduction (H2, Catalyst) product 5-amino-2,3-dihydrobenzofuran (Desired Product) start->product Direct Reduction intermediate->product Complete Reduction (H2, Catalyst)

Caption: Reaction pathway and key impurity formation.

References

Validation & Comparative

A Comparative Analysis of Benzofuran and Dihydrobenzofuran Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of core heterocyclic structures is paramount. This guide provides an objective comparison of the bioactivities of benzofuran and its reduced counterpart, 2,3-dihydrobenzofuran. By examining experimental data across anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, this document aims to illuminate the structure-activity relationships that govern their therapeutic potential.

Benzofuran and 2,3-dihydrobenzofuran are prevalent scaffolds in a vast array of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological properties.[1] The key structural difference lies in the furan ring: benzofuran possesses an aromatic furan ring, while in 2,3-dihydrobenzofuran, this ring is saturated. This seemingly subtle variation significantly impacts the molecule's stereochemistry and electronic properties, leading to distinct biological outcomes.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of various benzofuran and dihydrobenzofuran derivatives, providing a clear comparison of their potency across different biological assays.

Table 1: Anticancer Activity

The anticancer potential of both benzofuran and dihydrobenzofuran derivatives has been extensively studied against numerous cancer cell lines. Their mechanisms often involve the modulation of critical signaling pathways, leading to apoptosis and cell cycle arrest.

Compound Class Specific Derivative Cancer Cell Line IC50/GI50 (µM) Reference
Benzofuran 2-Arylbenzofuran (DK-1014)A549 (Lung)>40[2]
Benzofuran Benzo[b]furan derivative 26MCF-7 (Breast)0.057[3]
Benzofuran Benzo[b]furan derivative 36MCF-7 (Breast)0.051[3]
Benzofuran Benzofuran-based oxadiazole 14cHCT116 (Colon)3.27[4]
Benzofuran Benzofuran hybrid 12SiHa (Cervical)1.10[4]
Benzofuran Benzofuran hybrid 12HeLa (Cervical)1.06[4]
Dihydrobenzofuran Fluorinated dihydrobenzofuran 1HCT116 (Colon)19.5[5][6]
Dihydrobenzofuran Fluorinated dihydrobenzofuran 2HCT116 (Colon)24.8[5][6]
Dihydrobenzofuran Dihydrobenzofuran lignan (Benfur)Jurkat (T-cell leukemia)~0.1 (induces 50% cell death)[7][8]
Table 2: Anti-inflammatory Activity

Both scaffolds have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.

Compound Class Specific Derivative Assay IC50 (µM) Reference
Benzofuran Piperazine/benzofuran hybrid 5dNO Production (LPS-stimulated RAW264.7)52.23[9][10]
Benzofuran 2-Arylbenzofuran (DK-1014)IL-6 Production (LPS-stimulated Raw264.7)16.19[2]
Dihydrobenzofuran Fluorinated dihydrobenzofuranIL-6 Production (LPS-stimulated macrophages)1.2 - 9.04[11]
Dihydrobenzofuran Fluorinated dihydrobenzofuranNO Production (LPS-stimulated macrophages)2.4 - 5.2[11]
Dihydrobenzofuran Fluorinated dihydrobenzofuranPGE2 Production (LPS-stimulated macrophages)1.1 - 20.5[11]
Dihydrobenzofuran Fluorinated dihydrobenzofuranCCL2 Production (LPS-stimulated macrophages)1.5 - 19.3[11]

Signaling Pathway Modulation

The bioactivities of benzofuran and dihydrobenzofuran derivatives are often attributed to their ability to modulate key intracellular signaling pathways. Below are graphical representations of these pathways and the points of intervention by these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Certain benzofuran and dihydrobenzofuran derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and anticancer effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκBα-NF-κB IκBα NF-κB IKK->IκBα-NF-κB P IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n IκBα-NF-κB->NF-κB IκBα degradation Benzofuran_Inhibition Benzofuran/Dihydrobenzofuran Derivatives Benzofuran_Inhibition->IKK Benzofuran_Inhibition->NF-κB_n Inhibit Translocation Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by benzofuran and dihydrobenzofuran derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is crucial for cell proliferation, differentiation, and stress responses. Its dysregulation is a hallmark of many cancers and inflammatory diseases.

MAPK_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors c-fos, c-jun (AP-1) ERK->Transcription_Factors P Cellular_Response Proliferation, Inflammation Transcription_Factors->Cellular_Response Benzofuran_Inhibition Benzofuran Derivatives (e.g., DK-1014) Benzofuran_Inhibition->ERK Inhibit Phosphorylation

Caption: Benzofuran derivatives can inhibit the MAPK signaling pathway, affecting cell proliferation.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. It is a key target in cancer therapy.

mTOR_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Raptor mLST8 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 P 4E-BP1 4E-BP1 mTORC1->4E-BP1 P Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Benzofuran_Inhibition Benzofuran Derivatives Benzofuran_Inhibition->mTORC1 Inhibit Kinase Activity

Caption: Benzofuran derivatives have been shown to directly inhibit mTORC1 kinase activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

This assay assesses cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzofuran or dihydrobenzofuran derivatives) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay evaluates the anti-inflammatory potential of compounds by measuring their ability to reduce paw swelling.

  • Animal Model: Use male Wistar rats (180-220 g).

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Workflow for Bioactivity Screening

The general workflow for screening and characterizing the bioactivity of novel benzofuran and dihydrobenzofuran derivatives is outlined below.

Experimental_Workflow Synthesis Synthesis of Benzofuran/Dihydrobenzofuran Derivatives Primary_Screening Primary Bioactivity Screening (e.g., MTT, DPPH) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Anti-inflammatory, Antimicrobial) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Secondary_Assays->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Optimized Leads Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A general experimental workflow for the discovery and development of bioactive compounds.

Conclusion

The comparative analysis of benzofuran and 2,3-dihydrobenzofuran derivatives reveals that both scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of potent biological activities. The saturation of the furan ring in dihydrobenzofurans introduces a three-dimensional character that can significantly influence receptor binding and pharmacokinetic properties, often leading to distinct bioactivity profiles compared to their planar benzofuran counterparts.

The presented data underscores the importance of the specific substitution patterns on the benzofuran and dihydrobenzofuran cores in determining the potency and selectivity of their biological effects. For instance, in the realm of anticancer activity, specific benzo[b]furan derivatives have demonstrated nanomolar efficacy, while certain dihydrobenzofurans show promise with low micromolar activity. Similarly, in anti-inflammatory assays, dihydrobenzofuran derivatives have exhibited potent inhibition of various inflammatory mediators.

The modulation of key signaling pathways such as NF-κB, MAPK, and mTOR appears to be a common mechanistic thread for the observed bioactivities of both classes of compounds. Further exploration of the structure-activity relationships and the elucidation of precise molecular targets will be crucial for the rational design of novel and effective therapeutic agents based on these versatile heterocyclic scaffolds. This guide serves as a foundational resource for researchers to navigate the existing data and to inform future drug discovery and development efforts in this promising area.

References

A Comparative Analysis of 2,3-Dihydrobenzofuran-5-amine Analogs and Existing Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and better-tolerated treatments for depressive and anxiety disorders continues to drive research in medicinal chemistry. Selective serotonin reuptake inhibitors (SSRIs) have long been a cornerstone of treatment, but their limitations, including delayed onset of action and variable efficacy, necessitate the exploration of new chemical scaffolds. Among these, the 2,3-dihydrobenzofuran moiety has emerged as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. This guide provides a comparative overview of analogs based on the 2,3-dihydrobenzofuran-5-amine scaffold and existing, widely prescribed SSRIs, with a focus on their interaction with the serotonin transporter (SERT).

While direct head-to-head comparative studies on a broad series of this compound analogs are limited in publicly available literature, this guide synthesizes available data on closely related benzofuran and dihydroisobenzofuran structures to draw meaningful comparisons with established SSRIs like fluoxetine, sertraline, and escitalopram.

Quantitative Comparison of SERT Inhibition

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) for various compounds at the human serotonin transporter (hSERT). It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Binding Affinities (Ki, nM) of Benzofuran Analogs and SSRIs at the Human Serotonin Transporter (hSERT)

CompoundhSERT Ki (nM)Reference CompoundhSERT Ki (nM)
Benzofuran Derivatives Established SSRIs
Compound 5¹9.8Fluoxetine1.0 - 15.8
Vilazodone²High AffinitySertraline~0.2 - 7
Citalopram Analogs (Dihydroisobenzofuran Core) Escitalopram (S-Citalopram)~1.1 - 7
(S)-Citalopram1.1Paroxetine~0.1 - 1
5-Br-Citalopram (racemic)1.04Fluvoxamine~4 - 10

¹Data for a novel benzofuran derivative with dual 5-HT1A and SERT affinity. ²Vilazodone is a benzofuran derivative with combined SSRI and 5-HT1A partial agonist activity. Specific Ki values vary across studies but consistently show high affinity.

Table 2: Serotonin Reuptake Inhibition (IC50, nM) of Benzofuran Analogs and SSRIs

CompoundhSERT IC50 (nM)Reference CompoundhSERT IC50 (nM)
Benzofuran Derivatives Established SSRIs
5-(2-methylaminobutyl)benzofuran (5-MABB) enantiomersHigh PotencyFluoxetine7.3 - 15.8[1]
6-(2-methylaminobutyl)benzofuran (6-MABB) enantiomersHigh PotencyCitalopram3.5 - 17.7[1]
Sertraline~1.5 - 3.5
Paroxetine~0.3 - 1.2

Serotonin Transporter Signaling Pathway

The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Vesicle Vesicle Serotonin->Vesicle SynapticCleft Serotonin Vesicle->SynapticCleft Release SERT SERT SynapticCleft->SERT Reuptake PostsynapticReceptor 5-HT Receptor SynapticCleft->PostsynapticReceptor Binding PresynapticNeuron_internal SERT->PresynapticNeuron_internal Internalization SSRI SSRI / Analog SSRI->SERT Inhibition SignalingCascade Signaling Cascade PostsynapticReceptor->SignalingCascade Activation NeuronalResponse Neuronal Response SignalingCascade->NeuronalResponse Leads to

Caption: Serotonin reuptake inhibition at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel serotonin reuptake inhibitors.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

1. Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compounds: this compound analogs and reference SSRIs.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates, cell harvester, and filter mats.

  • Liquid scintillation counter.

2. Procedure:

  • Cell Membrane Preparation: Culture hSERT-expressing HEK293 cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer. Determine the protein concentration.

  • Binding Assay: In a 96-well plate, add in triplicate: assay buffer (for total binding), a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding, and serial dilutions of the test compound. Add the cell membrane preparation to each well, followed by the radioligand at a concentration near its Kd value. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Counting: Rapidly filter the contents of each well through filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand. Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled serotonin into cells expressing SERT.

1. Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Radiolabeled Substrate: [³H]Serotonin (5-HT).

  • Test Compounds: this compound analogs and reference SSRIs.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Wash Buffer: Cold KRH buffer.

  • Lysis Buffer: 1% SDS or similar.

  • Scintillation cocktail and counter.

2. Procedure:

  • Cell Culture: Seed hSERT-HEK293 cells in a 96-well plate and grow to confluency.

  • Assay: Wash cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time. Initiate uptake by adding [³H]5-HT and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer.

  • Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50 value) by non-linear regression analysis.

In Vivo Behavioral Model: Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.[2][3][4][5]

1. Apparatus:

  • A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

2. Procedure:

  • Pre-test Session: On the first day, naive mice are placed individually into the swim cylinder for a 15-minute adaptation session.

  • Test Session: 24 hours after the pre-test, the animals are administered the test compound, a reference antidepressant, or vehicle. After a specific pre-treatment time (e.g., 30-60 minutes), they are placed back into the cylinder for a 6-minute test session. The duration of immobility during the last 4 minutes of the test is recorded.

3. Data Analysis:

  • A significant reduction in the duration of immobility in the test group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of novel serotonin reuptake inhibitors.

Experimental_Workflow start Compound Synthesis & Characterization in_vitro_screening In Vitro Screening start->in_vitro_screening binding_assay Radioligand Binding Assay (Ki) in_vitro_screening->binding_assay reuptake_assay Serotonin Reuptake Assay (IC50) in_vitro_screening->reuptake_assay selectivity_panel Selectivity Profiling (NET, DAT, etc.) in_vitro_screening->selectivity_panel sar_analysis SAR Analysis binding_assay->sar_analysis reuptake_assay->sar_analysis selectivity_panel->sar_analysis in_vivo_testing In Vivo Behavioral Testing forced_swim Forced Swim Test in_vivo_testing->forced_swim tail_suspension Tail Suspension Test in_vivo_testing->tail_suspension pharmacokinetics Pharmacokinetic Studies in_vivo_testing->pharmacokinetics candidate_selection Candidate Drug Selection forced_swim->candidate_selection tail_suspension->candidate_selection pharmacokinetics->candidate_selection lead_optimization Lead Optimization lead_optimization->start Iterative Improvement sar_analysis->in_vivo_testing sar_analysis->lead_optimization

Caption: Preclinical evaluation workflow for novel SRIs.

Conclusion

The 2,3-dihydrobenzofuran scaffold remains a promising starting point for the development of novel serotonin reuptake inhibitors. The available data on related benzofuran and dihydroisobenzofuran analogs suggest that compounds with this core structure can exhibit high affinity and potent inhibition of the serotonin transporter, comparable to that of established SSRIs. However, a comprehensive understanding of the structure-activity relationships for this compound analogs specifically requires further dedicated studies with direct, head-to-head comparisons against a panel of existing drugs. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations, which will be crucial in determining the therapeutic potential of this class of compounds.

References

Validation of 2,3-Dihydrobenzofuran-5-amine Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular activities of various 2,3-dihydrobenzofuran-5-amine derivatives, supported by experimental data from published studies. The information is intended to aid researchers in evaluating the potential of these compounds as anti-inflammatory and anticancer agents.

Data Presentation: Comparative Cellular Activity

The following table summarizes the in vitro biological activities of selected 2,3-dihydrobenzofuran and related benzofuran derivatives from various studies. This allows for a direct comparison of their potency against different cellular targets and cancer cell lines.

Compound ClassDerivativeTarget/AssayCell LineIC50 (µM)Reference
Fluorinated DihydrobenzofuranCompound 2PGE2 InhibitionMacrophages1.92[1]
IL-6 InhibitionMacrophages1.2[2]
CCL2 InhibitionMacrophages1.5[2]
NO InhibitionMacrophages2.4[2]
AntiproliferativeHCT11624.8[1]
Fluorinated DihydrobenzofuranCompound 3PGE2 InhibitionMacrophages1.48[1]
IL-6 InhibitionMacrophages9.04[2]
CCL2 InhibitionMacrophages19.3[2]
NO InhibitionMacrophages5.2[2]
Fluorinated BenzofuranCompound 1AntiproliferativeHCT11619.5[1]
3-AmidobenzofuranCompound 28gAntiproliferativeMDA-MB-2313.01[3]
AntiproliferativeHCT-1165.20[3]
AntiproliferativeHT-299.13[3]
Benzofuran-2-carbohydrazideCompound 16bAntiproliferativeA5491.48[3]
Benzofuran-2-carboxamideCompound 50gAntiproliferativeHCT-1160.87[3]
AntiproliferativeHeLa0.73[3]
AntiproliferativeA5490.57[3]
Benzofuran-chalconeCompound 6dVEGFR-2 Inhibition-0.001[4]
Benzofuran derivativeCompound S6Aurora B Inhibition--[5]
AntiproliferativeHeLa, HepG2, SW620Most sensitive[5]
Dihydrobenzofuran LignanCompound 2gAntiprotozoalL. donovani0.12 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.[4][7][8]

Materials:

  • Human colorectal carcinoma cell line (e.g., HCT116)[3][9]

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)[10]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[3] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Representative Protocol for Aurora B or VEGFR-2)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.[11][12][13][14]

Materials:

  • Recombinant active kinase (e.g., Aurora B or VEGFR-2)

  • Kinase substrate (e.g., inactive histone H3 for Aurora B)[12]

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[12]

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the kinase substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant active kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no kinase).

  • ATP Addition and Incubation: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[12]

  • Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.[11]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The kinase activity is proportional to the luminescence signal. The percent inhibition is calculated for each compound concentration relative to the positive control. The IC50 value can then be determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway, a key pathway in inflammation that can be targeted by anti-inflammatory compounds.[2][15][16]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR binds IL1 IL-1 IL1R IL-1R IL1->IL1R binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IL1R->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes promotes transcription Experimental_Workflow start Start: Compound Synthesis screening Primary Screening: Cell Viability Assay (e.g., MTT) start->screening dose_response Dose-Response & IC50 Determination screening->dose_response selectivity Selectivity Testing: Normal vs. Cancer Cell Lines dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2, Aurora B) mechanism->kinase_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis_assay cell_cycle Cell Cycle Analysis mechanism->cell_cycle lead_optimization Lead Optimization kinase_assay->lead_optimization apoptosis_assay->lead_optimization cell_cycle->lead_optimization end End: In Vivo Studies lead_optimization->end

References

A Comparative Pharmacophore Analysis: 2,3-Dihydrobenzofuran-5-amine vs. Aminotetralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacophoric properties of two privileged scaffolds in central nervous system (CNS) drug discovery: 2,3-dihydrobenzofuran-5-amine and aminotetralin. By examining their structure-activity relationships (SAR), pharmacological profiles, and the performance of representative derivatives, this document aims to inform medicinal chemists and pharmacologists on the nuanced differences and potential advantages of each scaffold in the design of novel therapeutics.

Introduction to the Scaffolds

Both this compound and aminotetralin are bicyclic structures that can be considered rigid analogs of phenylethylamine, a core structural motif in many neurotransmitters and psychoactive compounds. This inherent structural similarity makes them valuable starting points for the development of ligands targeting a variety of CNS receptors and transporters, particularly within the serotonergic and dopaminergic systems.

The key structural difference lies in the nature of the saturated five-membered ring. In this compound, this ring is a dihydrofuran, containing an oxygen atom. In aminotetralin, it is a saturated carbocyclic ring. This seemingly subtle difference can significantly impact the conformational flexibility, electronic properties, and ultimately, the pharmacological profile of derivatives.

Pharmacological Profile and Structure-Activity Relationships

Aminotetralin Scaffold

The aminotetralin scaffold, particularly 2-aminotetralin, has a long history in medicinal chemistry and is recognized as a monoamine releasing agent and reuptake inhibitor, affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems.[1] More recent research has focused on substituted 2-aminotetralins, especially 5-substituted-2-aminotetralins (5-SATs), which have demonstrated high affinity and selectivity for specific serotonin receptor subtypes.[1]

The structure-activity relationship (SAR) of aminotetralin derivatives is well-documented, particularly for serotonin receptors. For instance, at the 5-HT₁ receptor subtypes, the (2S)-enantiomer is generally preferred for high affinity.[2] Substitutions at the 5-position of the tetralin ring have been extensively explored to modulate selectivity and functional activity. For example, certain substitutions can confer high potency and agonist activity at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors.[2][3]

This compound Scaffold

The this compound scaffold is a key component of several psychoactive compounds and approved drugs, such as Vilazodone, which is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁ₐ receptor.[4][5] This scaffold has been explored for its potential to yield selective serotonin releasing agents (SSRAs).

The SAR of this compound derivatives is an active area of research. For example, in the case of 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB), the compound exhibits high selectivity for the serotonin transporter (SERT) over dopamine (DAT) and norepinephrine (NET) transporters. The position of the aminopropyl group on the benzofuran ring is critical for its activity.

Quantitative Comparison of Derivatives

To facilitate a direct comparison, the following tables summarize the in vitro pharmacological data for representative derivatives of both scaffolds.

Table 1: Monoamine Transporter Inhibition

CompoundScaffoldTargetIC₅₀ (nM)Reference
5-APDBThis compoundSERT130
DAT7,089
NET3,238

Table 2: Serotonin Receptor Binding Affinity and Functional Activity (Aminotetralin Derivatives)

CompoundTargetKᵢ (nM)EC₅₀ (nM)% Efficacy (vs. 5-CT)Reference
FPT (5-SAT analog)5-HT₁ₐ1.51.2100[1]
5-HT₁ₑ0.40.5100[1]
5-HT₁ₒ0.20.3100[1]
CPT (5-SAT analog)5-HT₁ₐ2.52.095[1]
5-HT₁ₑ0.81.098[1]
5-HT₁ₒ0.30.4100[1]
5-PAT (5-SAT analog)5-HT₁ₐ3.02.590[1]
5-HT₁ₑ1.21.592[1]
5-HT₁ₒ0.50.695[1]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation by these compounds, it is essential to visualize the downstream signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane Agonist Agonist (e.g., 5-SAT derivative) Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP (decreased) ATP->cAMP Conversion Blocked PKA Protein Kinase A (inactivated) cAMP->PKA Response Cellular Response PKA->Response

Caption: Gαi-coupled signaling pathway for 5-HT1A receptor agonists.

The following diagram illustrates a typical workflow for determining the binding affinity of a test compound.

experimental_workflow start Start prep Prepare Receptor Membranes (e.g., from cells expressing 5-HT receptor) start->prep incubation Incubate Membranes - Radioligand - Test Compound (varying conc.) - Control (no test compound) prep->incubation separation Separate Bound and Free Radioligand (e.g., rapid filtration) incubation->separation quantification Quantify Radioactivity separation->quantification analysis Data Analysis (Determine IC50 and Ki) quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This protocol is adapted from studies evaluating ligand affinity at serotonin receptors.

  • Receptor Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₁ₐ) are prepared from transfected HEK293 cells. Cells are harvested, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in assay buffer.

  • Assay Components:

    • Radioligand: A specific radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) is used at a concentration near its Kₑ value.

    • Test Compounds: A range of concentrations of the unlabeled test compound (e.g., aminotetralin or dihydrobenzofuran derivative) are prepared.

    • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.

  • Incubation: The assay is typically performed in a 96-well plate. Receptor membranes, radioligand, and either test compound, buffer (for total binding), or non-specific ligand are incubated together at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (for EC₅₀ and Efficacy Determination)

This protocol is a general method for assessing the functional activity of compounds at Gαi-coupled receptors like the 5-HT₁ₐ receptor.

  • Cell Culture: HEK293 cells stably expressing the human 5-HT₁ₐ receptor are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluency. On the day of the assay, the growth medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (agonist).

  • Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent reporter gene assay.

  • Data Analysis: The amount of cAMP produced in the presence of the test compound is compared to the amount produced with forskolin alone. The data are plotted as a dose-response curve, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect of the agonist) are determined using non-linear regression. The efficacy is often expressed as a percentage of the response to a known full agonist.

Conclusion

Both the this compound and aminotetralin scaffolds serve as valuable starting points for the design of CNS-active compounds. The aminotetralin scaffold, particularly in the form of 5-SATs, has been extensively studied, leading to a good understanding of its SAR and the development of potent and selective ligands for serotonin receptors.

The this compound scaffold has also demonstrated significant potential, particularly in the development of selective serotonin releasing agents and dual-action compounds like Vilazodone. The available data suggests that the dihydrobenzofuran core can impart a high degree of selectivity for the serotonin transporter.

A direct, comprehensive comparison is somewhat hampered by the lack of publicly available, head-to-head pharmacological data for a wide range of analogous derivatives targeting the same panel of receptors. However, the existing information indicates that the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The aminotetralin scaffold offers a well-trodden path for achieving selectivity at various serotonin receptor subtypes, while the this compound scaffold may provide advantages in developing selective serotonin reuptake inhibitors or releasing agents. Further research involving the synthesis and parallel pharmacological evaluation of analogous series of compounds from both scaffolds is warranted to fully elucidate their comparative pharmacophoric potential.

References

The Ascendant Role of Fluorinated Benzofurans in Inflammation Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Fluorinated Benzofuran Derivatives as Potent Anti-inflammatory Agents, Supported by Experimental Data and Mechanistic Insights.

The benzofuran scaffold has long been a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Recent investigations into the fluorination of these derivatives have unveiled a new class of compounds with significantly enhanced anti-inflammatory properties. This guide provides a comprehensive comparison of the efficacy of fluorinated benzofuran derivatives against their non-fluorinated counterparts and established anti-inflammatory drugs, supported by quantitative data, detailed experimental protocols, and elucidation of the underlying signaling pathways.

Quantitative Efficacy Analysis: A Comparative Overview

The introduction of fluorine atoms to the benzofuran structure has been shown to augment its anti-inflammatory potency. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various benzofuran derivatives and standard non-steroidal anti-inflammatory drugs (NSAIDs) against key inflammatory mediators and enzymes.

Table 1: In Vitro Efficacy of Fluorinated Benzofuran Derivatives Against Inflammatory Mediators

CompoundTargetAssay SystemIC50 (µM)
Fluorinated Benzofuran 1IL-6LPS-stimulated macrophages1.2 - 9.04[1][2][3]
Fluorinated Benzofuran 2CCL2LPS-stimulated macrophages1.5 - 19.3[1][2][3]
Fluorinated Benzofuran 3Nitric Oxide (NO)LPS-stimulated macrophages2.4 - 5.2[1][2][3]
Fluorinated Benzofuran 4Prostaglandin E2 (PGE2)LPS-stimulated macrophages1.1 - 20.5[1][2][3]
Monofluorinated Benzofuran 5COX-1 ActivityIn vitro enzyme assayDirect inhibition observed[1]
Monofluorinated Benzofuran 6COX-2 ActivityIn vitro enzyme assayDirect inhibition observed[1]

Table 2: In Vitro Efficacy of Non-Fluorinated Benzofuran Derivatives

CompoundTargetAssay SystemIC50 (µM)
Aza-benzofuran 1Nitric Oxide (NO)LPS-stimulated RAW 264.7 cells17.3[4]
Aza-benzofuran 4Nitric Oxide (NO)LPS-stimulated RAW 264.7 cells16.5[4]
Benzofuran-piperazine hybrid 5dNitric Oxide (NO)LPS-stimulated RAW 264.7 cells52.23[5]
Pterolinus B (Benzofuran)Superoxide AnionHuman neutrophils0.19 µg/mL

Table 3: Comparative Efficacy with Standard Anti-inflammatory Drugs

DrugTargetAssay SystemIC50 (µM)
CelecoxibCOX-2In vitro enzyme assay~0.04
IbuprofenCOX-1 / COX-2In vitro enzyme assayVaries with assay
Celecoxib (control)Nitric Oxide (NO)LPS-stimulated RAW 264.7 cells32.1[4]

The data clearly indicates that fluorinated benzofuran derivatives exhibit potent anti-inflammatory activity, with IC50 values in the low micromolar range for the inhibition of key pro-inflammatory mediators. Notably, structure-activity relationship analyses suggest that the presence of fluorine, along with other groups like bromine and hydroxyl or carboxyl functionalities, enhances these biological effects.[1][2]

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives, particularly the fluorinated analogues, are attributed to their ability to modulate critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a myriad of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that certain benzofuran derivatives can inhibit the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[5]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Benzofuran Fluorinated Benzofuran Derivatives Benzofuran->IKK_complex Inhibits

Caption: NF-κB signaling pathway and its inhibition by fluorinated benzofuran derivatives.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors that regulate the expression of inflammatory genes. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Benzofuran derivatives have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[5]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1, MEKK) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Benzofuran Fluorinated Benzofuran Derivatives Benzofuran->MAPKK Inhibits Phosphorylation

Caption: MAPK signaling pathway and its inhibition by fluorinated benzofuran derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • The following day, replace the medium with fresh medium containing various concentrations of the fluorinated benzofuran derivatives or control vehicle (e.g., DMSO).

  • Pre-incubate the cells with the compounds for 1-2 hours.

3. LPS Stimulation:

  • After pre-incubation, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine (IL-6, TNF-α, etc.) and Prostaglandin (PGE2) Assays: Quantify the levels of cytokines and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of each inflammatory mediator for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value for each compound by plotting the percentage inhibition against the compound concentration.

In Vivo Anti-inflammatory Assay: Zymosan-Induced Air Pouch Model in Mice

This in vivo model is used to assess the anti-inflammatory activity of compounds in a localized inflammatory environment.

Zymosan_Air_Pouch_Workflow Day0 Day 0: Inject 3 mL of sterile air subcutaneously on the dorsum of the mouse. Day3 Day 3: Re-inflate the pouch with 2 mL of sterile air. Day0->Day3 Day6 Day 6: Inject 1 mL of zymosan (1% w/v) suspension into the pouch. Co-inject test compounds or vehicle. Day3->Day6 Day7 Day 7 (24h post-injection): Sacrifice the mouse and wash the pouch with saline to collect the exudate. Day6->Day7 Analysis Analysis of Exudate: - Total and differential leukocyte counts - Measure levels of cytokines, chemokines, and PGE2. Day7->Analysis

Caption: Experimental workflow for the zymosan-induced air pouch model in mice.

Conclusion

The compelling evidence presented in this guide underscores the significant potential of fluorinated benzofuran derivatives as a promising class of anti-inflammatory agents. Their enhanced potency compared to non-fluorinated analogues, coupled with their ability to modulate key inflammatory signaling pathways such as NF-κB and MAPK, positions them as strong candidates for further preclinical and clinical development. The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into novel treatments for a range of inflammatory disorders.

References

Assessing the Selectivity of 2,3-Dihydrobenzofuran-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, their clinical efficacy and safety are intrinsically linked to their selectivity. Off-target kinase inhibition can lead to unforeseen side effects and toxicities. This guide provides a comparative assessment of the selectivity of several 2,3-dihydrobenzofuran-based kinase inhibitors, supported by available experimental data, to aid researchers in the selection and development of more precise therapeutic agents.

Comparative Selectivity Profiles of 2,3-Dihydrobenzofuran-Based Kinase Inhibitors

The following tables summarize the inhibitory activity of selected 2,3-dihydrobenzofuran-based compounds against their primary target kinases and a panel of off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. High selectivity is characterized by potent inhibition of the primary target and significantly weaker or no inhibition of other kinases.

Table 1: Selectivity Profile of a Benzofuran-Derived Aurora B Kinase Inhibitor (Compound S6)
Table 2: Selectivity Profile of Benzofuran-3-one Indole Derivatives as PI3Kα Inhibitors

This series of compounds demonstrates tunable selectivity between PI3Kα and mTOR, with some members showing good selectivity over the PI3Kγ isoform.[1]

CompoundPI3Kα IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
Compound 9 5>100025
Compound 32 31503

Data extracted from a study on benzofuran-3-one indole inhibitors.[1] The selectivity against a broader kinase panel was not detailed in the referenced study.

Table 3: Selectivity of Benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3β Inhibitors

This class of inhibitors exhibits potent activity against GSK-3β with enhanced selectivity over CDK2.

CompoundGSK-3β IC50 (nM)CDK2 IC50 (nM)
Compound A 1.2150
Compound B 0.8>1000

Representative data for this class of compounds. Actual values may vary between specific analogues.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for drug development. Various methodologies are employed to assess the inhibitory activity of a compound against a wide array of kinases. Below are detailed protocols for common kinase inhibition assays.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration at which an inhibitor reduces the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (2,3-dihydrobenzofuran derivative)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase buffer.

  • Inhibitor Addition: Add the diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP. The ATP concentration is often close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be observed.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method:

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Utilizes a FRET-based peptide substrate that emits a fluorescent signal upon phosphorylation.

    • Radiometric: Measures the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinome-wide Selectivity Profiling (KinomeScan™)

Objective: To assess the binding affinity of an inhibitor against a large panel of kinases.

Principle: This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Procedure:

  • A library of human kinases is expressed as fusions with a DNA tag.

  • Each kinase is individually incubated with the test compound at a fixed concentration (e.g., 1 µM or 10 µM).

  • The mixture is then added to wells of a microplate containing an immobilized, broad-spectrum kinase inhibitor.

  • After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound kinase.

  • The amount of bound kinase is quantified by eluting the DNA tag and measuring its concentration using qPCR.

  • The results are typically expressed as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate relevant signaling pathways and a general workflow for assessing kinase inhibitor selectivity.

Signaling_Pathway_PI3K_AKT PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Dihydrobenzofuran_Inhibitor 2,3-Dihydrobenzofuran PI3Kα Inhibitor Dihydrobenzofuran_Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for cancer therapy.

Signaling_Pathway_Aurora_B Aurora B Kinase in Mitosis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle_Assembly Spindle Assembly Checkpoint AuroraB->Spindle_Assembly Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation Dihydrobenzofuran_Inhibitor 2,3-Dihydrobenzofuran Aurora B Inhibitor (S6) Dihydrobenzofuran_Inhibitor->AuroraB

Caption: Aurora B kinase plays a crucial role in multiple stages of mitosis, making it an attractive target for anti-cancer drugs.

Experimental_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_0 Compound Preparation cluster_1 Kinase Assays cluster_2 Data Analysis Synthesis Synthesis of 2,3-Dihydrobenzofuran Derivatives Purification Purification & Characterization Synthesis->Purification Serial_Dilution Serial Dilution Purification->Serial_Dilution Primary_Assay Primary Target Kinase Assay (IC50) Serial_Dilution->Primary_Assay Kinome_Profiling Broad Kinome Profiling Serial_Dilution->Kinome_Profiling IC50_Determination IC50 Curve Fitting Primary_Assay->IC50_Determination Selectivity_Score Selectivity Analysis (e.g., S-Score) Kinome_Profiling->Selectivity_Score IC50_Determination->Selectivity_Score Data_Visualization Data Visualization (e.g., Kinome Tree) Selectivity_Score->Data_Visualization

Caption: A generalized workflow for assessing the selectivity of kinase inhibitors, from synthesis to data analysis.

Conclusion

The 2,3-dihydrobenzofuran scaffold serves as a versatile template for the design of potent kinase inhibitors. The limited data available suggests that derivatives of this scaffold can achieve a degree of selectivity for their primary targets, such as PI3Kα and GSK-3β. However, to fully appreciate the therapeutic potential and to anticipate potential off-target effects, comprehensive kinome-wide profiling is essential. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of inhibitor selectivity. As more extensive selectivity data for 2,3-dihydrobenzofuran-based inhibitors becomes available, a clearer picture of their therapeutic window will emerge, paving the way for the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofurans: Classical Routes vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules. The development of efficient and versatile synthetic methods to access this core is of significant interest to the chemical and pharmaceutical industries. This guide provides an objective comparison of classical and modern synthetic routes to 2,3-dihydrobenzofurans, supported by experimental data and detailed protocols.

At a Glance: Comparing Synthesis Strategies

The following table summarizes the key performance indicators for representative classical and modern methods for the synthesis of 2,3-dihydrobenzofurans.

Method TypeSub-CategoryCatalyst/ReagentTemperatureReaction TimeYield (%)
Classical Routes Thermal Claisen Rearrangement & CyclizationNone (Thermal)160-170°CSeveral hoursModerate
Acid-Catalyzed Cyclization of 2-AllylphenolBrønsted or Lewis AcidsVariesVariesGood
Modern Methods Transition-Metal CatalyzedRh(III) complexesVariesVariesHigh
OrganocatalyzedChiral ThioureaAmbientVariesHigh
PhotocatalyticOrganic Dyes/Metal ComplexesAmbient35 min - 24 hGood to High

Experimental Deep Dive: Protocols and Workflows

This section provides detailed experimental protocols for key synthetic methodologies and visual workflows to illustrate the reaction pathways.

Classical Synthesis: A Two-Step Approach

The traditional synthesis of 2,3-dihydrobenzofurans often involves a two-step process: the thermal Claisen rearrangement of an allyl phenyl ether to a 2-allylphenol, followed by an intramolecular cyclization.

Step 1: Thermal Claisen Rearrangement of Allyl Phenyl Ether

  • Experimental Protocol: Allyl 3-chlorophenyl ether is heated under a nitrogen atmosphere at 160-170°C. The reaction product is a mixture of chloro-2,3-dihydrobenzofurans and allylchlorophenols.[1]

Step 2: Intramolecular Cyclization of 2-Allylphenol

  • Experimental Protocol: The 2-allylphenol intermediate can undergo intramolecular transformation under the reaction conditions to furnish the 2,3-dihydro-2-methylbenzo[b]furan.[1]

Classical Synthesis Workflow cluster_step1 Step 1: Claisen Rearrangement cluster_step2 Step 2: Intramolecular Cyclization A Allyl Phenyl Ether B 2-Allylphenol Intermediate A->B Heat (160-170°C) C 2,3-Dihydrobenzofuran B->C Heat / Acid Catalyst

Classical synthesis of 2,3-dihydrobenzofuran.
Modern Synthetic Methodologies

Recent advances have led to the development of more efficient and milder methods for the synthesis of 2,3-dihydrobenzofurans, often in a single step. These approaches frequently utilize catalysts to achieve high yields and selectivities under more benign reaction conditions.

1. Transition-Metal Catalyzed Synthesis

Transition metals, particularly rhodium, palladium, and copper, have been extensively used to catalyze the synthesis of 2,3-dihydrobenzofurans. These methods often proceed via C-H activation and annulation reactions.

  • Experimental Protocol (Rhodium-Catalyzed): A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. This redox-neutral [3 + 2] annulation offers chemoselectivity and good substrate compatibility.[2]

2. Organocatalyzed Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2,3-dihydrobenzofurans, providing access to chiral molecules with high enantioselectivity.

  • Experimental Protocol (Thiourea-Catalyzed): An efficient asymmetric cascade pathway for the construction of trans-2,3-dihydrobenzofurans proceeds via a Michael addition followed by an oxa-substitution. This reaction employs an in-situ generated pyridinium ylide and ortho-hydroxy chalcone derivatives in the presence of a chiral thiourea catalyst at ambient temperature.[3]

3. Photocatalytic Synthesis

Visible-light photocatalysis offers a green and sustainable approach to synthesize 2,3-dihydrobenzofurans under mild conditions.

  • Experimental Protocol (Photo-induced): A facile and efficient photo-induced method for the synthesis of sulfonated 2,3-dihydrobenzofuran derivatives has been developed. In this metal-free strategy, 2-allylphenol derivatives are reacted with α-iodo sulfones/alkyl iodides in the presence of 1,1,3,3-tetramethylguanidine (TMG) as a base and 1,2-dichlorobenzene as a solvent. The reaction proceeds within a short duration (e.g., 35 minutes) under blue LED irradiation.[4]

Modern Synthesis Workflows cluster_tm Transition-Metal Catalyzed cluster_org Organocatalyzed cluster_photo Photocatalytic TM_Start Functionalized Phenol + Alkene/Alkyne TM_Product 2,3-Dihydrobenzofuran TM_Start->TM_Product Rh, Pd, or Cu Catalyst Org_Start o-Hydroxy Chalcone + Pyridinium Ylide Org_Product trans-2,3-Dihydrobenzofuran Org_Start->Org_Product Chiral Thiourea Catalyst Photo_Start 2-Allylphenol Derivative + Radical Precursor Photo_Product Functionalized 2,3-Dihydrobenzofuran Photo_Start->Photo_Product Visible Light, Photocatalyst

Overview of modern synthesis workflows.

Concluding Remarks

The synthesis of 2,3-dihydrobenzofurans has evolved significantly from classical high-temperature rearrangements to modern catalytic methods that offer milder conditions, higher yields, and greater functional group tolerance. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the desired substitution pattern, stereochemical requirements, and scalability. While classical methods remain valuable for their simplicity and the accessibility of starting materials, modern transition-metal catalyzed, organocatalyzed, and photocatalytic approaches provide powerful tools for the efficient and selective construction of this important heterocyclic scaffold. The detailed protocols and comparative data presented in this guide are intended to aid in the selection of the most appropriate synthetic strategy for a given target molecule.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydrobenzofuran-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2,3-Dihydrobenzofuran-5-amine, a crucial step in maintaining laboratory safety and operational integrity.

Immediate Safety and Handling

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary precautions. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Standard/Reference
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant gloves and protective clothing to prevent skin exposure.Consult manufacturer's data for glove compatibility.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if exposure limits are exceeded or if irritation is experienced.[3]

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical. The following procedures should be followed:

Exposure Route First Aid Procedure
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation persists, seek medical attention.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek medical attention if symptoms occur.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][3]

Spill and Leak Procedures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.

For small spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

For large spills:

  • Evacuate: Immediately evacuate the area and prevent entry.

  • Emergency Services: Contact your institution's environmental health and safety (EHS) department or local emergency services.

Proper Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant.[2][3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method for nitrogen-containing organic compounds to ensure complete destruction and to mitigate the release of harmful combustion byproducts.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used PPE) in a designated, compatible, and properly labeled hazardous waste container.

    • Ensure the container is kept closed and stored in a cool, well-ventilated, and locked area.[2][3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture.

  • Contact EHS:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with the necessary information about the waste material.

  • Professional Disposal:

    • The EHS department will coordinate with a licensed professional waste disposal service for the final disposal of the chemical, likely through high-temperature incineration.

It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Coordination and Removal cluster_2 Professional Disposal A Waste Generation (Used chemical, contaminated materials) B Collect in Labeled, Compatible Hazardous Waste Container A->B C Store Securely in a Ventilated Area B->C D Contact Institutional EHS Office C->D E Schedule Waste Pickup D->E F Transport by Licensed Waste Disposal Service E->F G High-Temperature Incineration (with afterburner and scrubber) F->G

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dihydrobenzofuran-5-amine. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to appropriate safety protocols and the use of proper personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

Body Part Recommended Protection Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect gloves for any signs of wear or perforation before each use. Change gloves immediately if contaminated.[2]
Eyes/Face Safety goggles and face shieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a potential for splashing.[3][4]
Body Protective clothingA lab coat or chemical-resistant apron is necessary to protect against skin contact.[2][5] For tasks with a higher risk of exposure, disposable coveralls should be considered.[3]
Respiratory Dust respirator / Air-purifying respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area.[1][5] The specific type of respirator should be determined by a workplace risk assessment.

Operational and Disposal Plans

Handling and Storage

Proper handling and storage procedures are critical to maintaining the chemical's stability and preventing accidental exposure.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid Dust and Aerosol Formation: Take care to prevent the dispersion of dust when handling the solid form of the chemical.[1][5]

  • Personal Hygiene: Wash hands and face thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]

Storage Conditions:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5]

  • Temperature: Store in a cool, dark place, ideally between 2-8°C.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[1]

  • Atmosphere: Store under an inert atmosphere as the substance may be air-sensitive.[1]

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.[2]

Disposal: Disposal of this compound and its waste must be conducted as hazardous waste in accordance with all local, state, and federal regulations.[1][5] Do not empty into drains.[1] All materials that have come into contact with the chemical must be decontaminated or disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D Proceed to handling E Perform Experiment D->E F Close Container E->F S1 Evacuate Area E->S1 Spill Occurs G Decontaminate Work Area F->G Proceed to cleanup H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J S2 Notify Supervisor S1->S2 S3 Contain Spill (with proper PPE) S2->S3 S4 Dispose of Spill Waste S3->S4 S4->G Decontaminate

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.